molecular formula C14H18N2O6 B558644 Boc-Ala-ONp CAS No. 2483-49-0

Boc-Ala-ONp

Cat. No.: B558644
CAS No.: 2483-49-0
M. Wt: 310.3 g/mol
InChI Key: SUHFNHHZORGDFI-VIFPVBQESA-N
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Description

Boc-Ala-ONp, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-49-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate
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Foundational & Exploratory

In-Depth Technical Guide to Boc-Ala-ONp: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-alanine-4-nitrophenyl ester, commonly abbreviated as Boc-Ala-ONp, is a pivotal activated amino acid derivative employed extensively in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group provides stability under various conditions, while the 4-nitrophenyl (ONp) ester serves as an excellent leaving group, facilitating the formation of peptide bonds. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure and key identifiers are summarized below.

Physicochemical and Chemical Properties

A compilation of the quantitative data for this compound is presented in the following tables for easy reference and comparison.

Identifier Value Source
CAS Number 2483-49-0[1][2][3]
Molecular Formula C₁₄H₁₈N₂O₆[1][2][3][4]
Molecular Weight 310.30 g/mol [1][2][3][4]
EC Number 219-621-5[1][3]
PubChem CID 7021877[4]
MDL Number MFCD00038117[1][3]
Physical Property Value Source
Melting Point 71 - 73 °C
Appearance White to off-white powder[5]
Optical Rotation [α]²⁰/D = -52 ± 2° (c=1 in DMF)[5]
Storage Temperature 2-8°C[1][3]
Purity ≥96.0% (HPLC)[1][3]

Experimental Protocols

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its application.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an alanine residue using this compound in SPPS involves a cycle of deprotection and coupling steps on a solid support resin.

1. Resin Preparation and Swelling:

  • Objective: To prepare the solid support for peptide synthesis.

  • Protocol:

    • Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

    • Add a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10-15 mL per gram of resin).

    • Gently agitate the mixture for 15-30 minutes to allow the resin to swell completely.

    • Drain the solvent.

2. Boc Group Deprotection:

  • Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain on the resin, exposing a free amine for the next coupling step.

  • Protocol:

    • Suspend the resin in a 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).[6]

    • Stir the suspension for 5 minutes.[6]

    • Filter the resin and add a fresh portion of the 50% TFA/DCM solution.

    • Stir for an additional 20-25 minutes.[6]

    • Wash the resin thoroughly with DCM (2 times) and isopropanol (2 times) to remove residual TFA.[6]

3. Neutralization:

  • Objective: To neutralize the protonated amine group after the acid-mediated deprotection.

  • Protocol:

    • Wash the resin with a 5-10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIEA) or triethylamine (Et₃N), in DCM for 3-5 minutes.

    • Wash the resin again with DCM to remove excess base.

4. Coupling of this compound:

  • Objective: To couple the this compound to the deprotected N-terminus of the peptide chain on the resin.

  • Protocol:

    • Dissolve this compound (2.0 equivalents based on resin substitution) in DMF (5 mL per gram of resin).

    • Add the this compound solution to the neutralized resin.

    • The reaction can be monitored for completion using a qualitative test such as the Kaiser test, which detects free primary amines. A negative test indicates the completion of the coupling reaction.

    • If the reaction is slow, a coupling catalyst such as 1-hydroxybenzotriazole (HOBt) can be added.

    • Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and the 4-nitrophenol byproduct.

5. Final Cleavage and Deprotection:

  • Objective: To cleave the completed peptide from the resin and remove any side-chain protecting groups.

  • Protocol (Standard Anhydrous HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations.

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous hydrogen fluoride (HF) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Wash the resin with a solvent like diethyl ether to remove the scavenger and cleaved protecting groups.

    • Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Boc_Protection_Deprotection cluster_protection Boc Protection of Alanine cluster_activation Ester Activation Alanine Alanine Boc_Ala_OH Boc-Ala-OH Alanine->Boc_Ala_OH Base Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_Ala_OH Boc_Ala_OH_ref Boc-Ala-OH PNP p-Nitrophenol Boc_Ala_ONp This compound PNP->Boc_Ala_ONp DCC DCC Boc_Ala_OH_ref->Boc_Ala_ONp Coupling Agent (e.g., DCC)

Caption: Synthesis of this compound from L-Alanine.

SPPS_Workflow Resin Resin-Bound Peptide (with N-terminal Boc group) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling with this compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Next Deprotection/Coupling Cycle or Final Cleavage Washing->Next_Cycle Next_Cycle->Deprotection Elongate Peptide

Caption: Boc-SPPS Cycle using this compound.

Conclusion

This compound is a well-characterized and highly effective reagent for the incorporation of alanine residues in peptide synthesis. Its stability, combined with the efficient activation provided by the 4-nitrophenyl ester, makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and drug development. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of target peptides. As with all chemical syntheses, appropriate safety precautions should be taken when handling the reagents mentioned.

References

An In-depth Technical Guide to N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp), a key reagent in peptide synthesis. It is intended for researchers, scientists, and professionals involved in drug development and proteomics research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its application in experimental protocols.

Chemical Structure and IUPAC Name

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a 4-nitrophenyl ester. This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).

The definitive IUPAC name for this compound is (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate [1].

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₄H₁₈N₂O₆[1][2][3]
Molecular Weight 310.30 g/mol [1][2][3]
CAS Number 2483-49-0[1][2][3]
EC Number 219-621-5[2]
Assay ≥96.0% (HPLC)[2]
Appearance White to off-white crystalline powder
Storage Temperature 2-8°C[2]
InChI Key SUHFNHHZORGDFI-VIFPVBQESA-N[2]
SMILES String C--INVALID-LINK--C(=O)Oc1ccc(cc1)--INVALID-LINK--=O[2]

Experimental Protocols

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[2] The 4-nitrophenyl ester serves as a good leaving group, facilitating the coupling of the alanine residue to the free amino group of a growing peptide chain attached to a solid support.

While a specific synthesis protocol for this compound was not detailed in the provided search results, a general and widely used method for the preparation of N-tert-butoxycarbonylamino acids can be described. This procedure can be adapted for the synthesis of the precursor, Boc-Ala-OH.

  • Dissolution: L-alanine is dissolved in an aqueous solution of sodium hydroxide.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction: The mixture is stirred overnight at room temperature, allowing the reaction to proceed to completion. The pH of the solution will typically be between 7.5 and 8.5.

  • Extraction: The reaction mixture is washed with an organic solvent like pentane to remove unreacted Boc anhydride and other non-polar impurities.

  • Acidification: The aqueous layer is acidified to a pH of 1-1.5 with a suitable acid, such as potassium hydrogen sulfate, which protonates the carboxyl group of the Boc-alanine.

  • Product Extraction: The acidified mixture is then extracted with an organic solvent, such as ethyl ether.

  • Drying and Evaporation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

  • Crystallization: The resulting oil is treated with a non-polar solvent like hexane to induce crystallization of the Boc-Ala-OH product.

The following is a representative workflow for the incorporation of an alanine residue into a peptide chain using this compound in manual Boc-SPPS.

  • Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) for 15-30 minutes.[4]

  • Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

  • Neutralization: The resin is washed with DCM and then neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.

  • Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin substitution) in DMF is added to the neutralized resin. The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion using a colorimetric test such as the ninhydrin test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: The steps of deprotection, neutralization, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole.[4][5]

Workflow Visualization

The logical flow of incorporating a this compound monomer during solid-phase peptide synthesis is illustrated in the following diagram.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling with This compound in DMF neutralization->coupling washing Washing (DMF/DCM) coupling->washing completion_check Ninhydrin Test for Completion washing->completion_check next_cycle Continue to Next Amino Acid completion_check->next_cycle Incomplete final_cleavage Final Cleavage (HF) completion_check->final_cleavage Complete Sequence next_cycle->deprotection Repeat Cycle

Caption: Boc-SPPS cycle using this compound.

References

An In-depth Technical Guide to Boc-Ala-ONp: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp), a critical reagent in peptide synthesis and various biochemical assays. This document details its chemical properties, provides protocols for its use, and explores its applications in scientific research.

Core Properties and Data

This compound is an activated amino acid derivative widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the 4-nitrophenyl (ONp) ester is an excellent leaving group, facilitating the formation of peptide bonds.

PropertyValue
CAS Number 2483-49-0
Molecular Formula C14H18N2O6[1]
Molecular Weight 310.30 g/mol [2][3]
Appearance Pale brown to white crystalline powder[1]
Melting Point 78-83 °C[1][4]
Storage Conditions 2-8°C[1][3]
Synonyms N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester, Boc-L-alanine 4-nitrophenyl ester[1][2]

Peptide Synthesis: A Key Application

This compound is a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).

Solution-Phase Dipeptide Synthesis: Boc-Ala-Gly-OEt

This protocol outlines the synthesis of a dipeptide, Boc-Ala-Gly-OEt, using this compound in a solution-phase approach.

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Cold diethyl ether

  • Trifluoroacetic acid (TFA)

Experimental Protocol:

  • Neutralization of Amino Acid Ester: Suspend glycine ethyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise while stirring to obtain the free amino acid ester.

  • Coupling Reaction: To the neutralized amino acid ester solution, add this compound (1.0 equivalent). Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC). The p-nitrophenol byproduct can be monitored by its characteristic yellow color.

  • Work-up and Isolation: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OEt. The product can be further purified by flash column chromatography.

  • Boc Deprotection (Optional): To remove the Boc protecting group, dissolve the purified Boc-Ala-Gly-OEt in anhydrous DCM and cool to 0°C. Add an equal volume of TFA and stir at room temperature for 1-2 hours.[5][6] Remove the solvent and excess TFA under reduced pressure. Precipitate the deprotected dipeptide (H-Ala-Gly-OEt·TFA) by adding cold diethyl ether.[5][6]

Solution_Phase_Peptide_Synthesis cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up cluster_step4 Step 4: Deprotection (Optional) H_Gly_OEt_HCl H-Gly-OEt·HCl H_Gly_OEt H-Gly-OEt H_Gly_OEt_HCl->H_Gly_OEt in DCM Boc_Ala_ONp This compound TEA TEA/DIPEA Boc_Ala_Gly_OEt Boc-Ala-Gly-OEt Boc_Ala_ONp->Boc_Ala_Gly_OEt Purified_Product Purified Boc-Ala-Gly-OEt Boc_Ala_Gly_OEt->Purified_Product Purification TFA TFA Deprotected_Dipeptide H-Ala-Gly-OEt·TFA Purified_Product->Deprotected_Dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Application in Enzymatic Assays

While specific, detailed protocols for enzymatic assays using this compound are not abundantly available in general literature, p-nitrophenyl esters of N-protected amino acids are known to be effective chromogenic substrates for certain proteases. The principle of such an assay involves the enzymatic cleavage of the ester bond, leading to the release of p-nitrophenol, which can be quantified spectrophotometrically.

General Principle of a Protease Assay using this compound

This outlines the general methodology for a protease activity assay.

Principle:

A protease enzyme cleaves the ester bond of this compound, releasing p-nitrophenol. The rate of p-nitrophenol release, which is proportional to the enzyme's activity, is monitored by measuring the increase in absorbance at 405 nm.

Experimental Protocol (General):

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

    • Prepare a reaction buffer suitable for the protease being assayed (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).

    • Prepare a solution of the protease of a known concentration.

  • Assay Procedure:

    • In a microplate well or a cuvette, add the reaction buffer.

    • Add the this compound substrate to the buffer to a final desired concentration.

    • Initiate the reaction by adding the protease solution.

    • Immediately begin monitoring the absorbance at 405 nm over a set period at a constant temperature.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • The enzyme activity can be determined using the Beer-Lambert law, with the known molar extinction coefficient of p-nitrophenol under the assay conditions.

Protease_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate This compound Stock Mix Combine Buffer and Substrate Substrate->Mix Buffer Reaction Buffer Buffer->Mix Enzyme Protease Solution Initiate Add Protease to Initiate Enzyme->Initiate Mix->Initiate Monitor Monitor Absorbance at 405 nm Initiate->Monitor Calculate_Rate Calculate Rate of Reaction (ΔAbs/Δtime) Monitor->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: General workflow for a protease assay using this compound as a chromogenic substrate.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic tool and not directly involved in natural signaling pathways, its use in peptide synthesis is a logical workflow with clear, sequential steps. The following diagram illustrates the logical progression of a single coupling cycle in Boc solid-phase peptide synthesis (SPPS).

Boc_SPPS_Cycle Start Resin-Bound Peptide (with Boc-protected N-terminus) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (TEA or DIPEA in DCM) Deprotection->Neutralization Coupling Coupling with this compound Neutralization->Coupling Washing Washing (DCM and/or DMF) Coupling->Washing End Resin-Bound Peptide (extended by one Ala residue, with new Boc-protected N-terminus) Washing->End

Caption: Logical workflow of a single coupling cycle in Boc-SPPS using this compound.

Conclusion

This compound is a versatile and indispensable reagent for researchers in peptide chemistry and drug development. Its well-defined chemical properties and reactivity make it a reliable building block for the synthesis of peptides with a wide range of biological activities. The protocols and workflows provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.

References

Synthesis of Boc-Ala-ONp: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-α-(tert-butoxycarbonyl)-L-alanine p-nitrophenyl ester (Boc-Ala-ONp), a critical activated amino acid derivative widely employed in peptide synthesis. This document outlines the core synthesis mechanism, provides detailed experimental protocols, and presents key quantitative data to support researchers in the successful preparation and application of this versatile building block.

Introduction

This compound is a valuable reagent in peptide chemistry, serving as an activated form of L-alanine for the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions, while the p-nitrophenyl (ONp) ester acts as a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide. This "active ester" strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis, offering a reliable method for peptide bond formation with a reduced risk of racemization.[1] The synthesis of this compound is typically achieved through the coupling of Boc-L-alanine (Boc-Ala-OH) with p-nitrophenol (HONp) using a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).

Synthesis Mechanism

The synthesis of this compound via DCC coupling proceeds through a well-established mechanism. The primary function of DCC is to activate the carboxylic acid of Boc-Ala-OH, rendering it susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol.

The key steps of the reaction mechanism are as follows:

  • Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid of Boc-Ala-OH. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the protonated DCC.

  • Formation of the O-Acylisourea Intermediate: This attack results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is a key activated species in the reaction.

  • Nucleophilic Attack by p-Nitrophenol: The hydroxyl group of p-nitrophenol then acts as a nucleophile, attacking the carbonyl carbon of the activated Boc-Ala in the O-acylisourea intermediate.

  • Formation of this compound and DCU: This attack leads to the formation of the desired product, this compound, and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is insoluble in many common organic solvents and can be easily removed by filtration.

A potential side reaction involves the rearrangement of the O-acylisourea intermediate to an unreactive N-acyl-N,N'-dicyclohexylurea. However, in the presence of a nucleophile like p-nitrophenol, the formation of the active ester is the predominant pathway.

Quantitative Data

The following tables summarize the key quantitative data associated with the reactants and the final product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Boc-L-alanine (Boc-Ala-OH)C₈H₁₅NO₄189.2179-83White crystalline powder
p-Nitrophenol (HONp)C₆H₅NO₃139.11113-115Yellowish crystalline solid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35White crystalline solid with a low melting point
Boc-L-alanine p-nitrophenyl ester (this compound)C₁₄H₁₈N₂O₆310.3082-84White to off-white powder

Table 2: Key Properties of this compound

PropertyValue
Purity (HPLC) ≥99%[2]
Optical Rotation [α]²⁰/D -52 ± 2° (c=1 in DMF)[2]
Storage Conditions 2-8°C

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
  • Boc-L-alanine (Boc-Ala-OH)

  • p-Nitrophenol (HONp)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexane or Pentane

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-alanine (1.0 equivalent) and p-nitrophenol (1.05 equivalents) in anhydrous ethyl acetate (approximately 5-10 mL per gram of Boc-Ala-OH).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of DCC: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous ethyl acetate or dichloromethane. Add this solution dropwise to the cooled solution of Boc-Ala-OH and p-nitrophenol over 15-20 minutes, while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Warming to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-16 hours).

  • Removal of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted p-nitrophenol and Boc-Ala-OH.

      • Water (1 x 50 mL).

      • 1 M Hydrochloric acid solution (1 x 50 mL) to remove any remaining base.

      • Brine (saturated NaCl solution) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane or isopropanol.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold hexane or pentane, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Spectroscopy:

    • ¹H NMR: To confirm the presence of the Boc, alanine, and p-nitrophenyl protons.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • FT-IR: To identify the characteristic functional groups, such as the carbonyl stretching of the ester and the urethane.

Visualizations

Synthesis Mechanism of this compound

Synthesis_Mechanism BocAlaOH Boc-Ala-OH ProtonatedDCC Protonated DCC BocAlaOH->ProtonatedDCC + H+ DCC DCC DCC->ProtonatedDCC OAcylisourea O-Acylisourea Intermediate ProtonatedDCC->OAcylisourea + Boc-Ala-O- BocAlaONp This compound OAcylisourea->BocAlaONp DCU DCU OAcylisourea->DCU HONp p-Nitrophenol HONp->OAcylisourea Nucleophilic Attack

Caption: Reaction mechanism for the DCC-mediated synthesis of this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: Dissolve Boc-Ala-OH & HONp Cooling Cool to 0°C Start->Cooling AddDCC Add DCC Solution Cooling->AddDCC Reaction Stir at 0°C, then RT AddDCC->Reaction FilterDCU Filter DCU Reaction->FilterDCU Workup Aqueous Work-up FilterDCU->Workup Dry Dry & Concentrate Workup->Dry Recrystallize Recrystallization Dry->Recrystallize End Final Product: This compound Recrystallize->End

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Solubility Profile of Boc-Ala-ONp: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp) is a crucial activated amino acid derivative widely employed in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the 4-nitrophenyl (ONp) ester activating group on the carboxyl terminus facilitate the clean and efficient formation of peptide bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency in both academic research and industrial drug development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on data from analogous compounds and general principles of solubility for protected amino acids. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, alongside workflow diagrams to guide laboratory practice.

Core Physicochemical Properties of this compound

PropertyValue
Synonyms Boc-L-alanine 4-nitrophenyl ester, 4-nitrophenyl 2-[(tert-butoxycarbonyl)amino]propanoate
CAS Number 2483-49-0
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.31 g/mol
Appearance White to off-white powder
Melting Point 71 - 73 °C

Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in scientific literature. However, based on the solubility of structurally similar compounds, such as other Boc-protected amino acid esters, a general qualitative solubility profile can be established. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature. For critical applications, experimental verification is strongly recommended.

Solvent FamilySolventIUPAC NamePolarity Index (Snyder)Expected Qualitative Solubility
Chlorinated Dichloromethane (DCM)Dichloromethane3.1Very Soluble
ChloroformTrichloromethane4.1Very Soluble
Ethers Tetrahydrofuran (THF)Oxolane4.0Very Soluble
Diethyl EtherEthoxyethane2.8Soluble
Esters Ethyl Acetate (EtOAc)Ethyl ethanoate4.4Very Soluble
Ketones AcetonePropan-2-one5.1Very Soluble
Polar Aprotic Dimethylformamide (DMF)N,N-Dimethylformamide6.4Very Soluble
Acetonitrile (ACN)Ethanenitrile5.8Soluble
Alcohols Methanol (MeOH)Methanol5.1Sparingly Soluble to Soluble
Ethanol (EtOH)Ethanol4.3Sparingly Soluble
Hydrocarbons HexanesHexane0.1Insoluble
Petroleum EtherN/A~0.1Insoluble
Aqueous WaterWater10.2Insoluble

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for accurately determining the solubility of a solid compound like this compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

  • High-purity this compound

  • Analytical grade organic solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Screw-cap vials (e.g., 4 mL or 20 mL) with solvent-resistant septa

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed, dry glass vials for solvent evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent any solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Isolation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe, ensuring no solid particles are disturbed.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed, clean, and dry evaporation vial. Record the exact volume of the filtered solution transferred.

  • Solvent Evaporation and Quantification:

    • Place the evaporation vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 40-50 °C), or use a vacuum desiccator or rotary evaporator.

    • Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solid residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the filtered solution that was evaporated.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_iso Isolation cluster_quant Quantification prep1 Add excess this compound to a vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-48h) prep3->equil Place in shaker iso1 Settle excess solid equil->iso1 iso2 Withdraw supernatant iso1->iso2 iso3 Filter through 0.22µm filter into pre-weighed vial iso2->iso3 quant1 Evaporate solvent iso3->quant1 quant2 Dry residue quant1->quant2 quant3 Weigh final vial quant2->quant3 quant4 Calculate solubility (mass/volume) quant3->quant4

Workflow for Gravimetric Solubility Determination.
Role of this compound in Peptide Synthesis

This compound is an activated ester used for the incorporation of an alanine residue into a growing peptide chain. The diagram below outlines a typical coupling step in Boc-based solid-phase peptide synthesis (SPPS).

G cluster_coupling Coupling Step start Resin-Bound Peptide with free N-terminus reagent Dissolve this compound in suitable solvent (e.g., DMF) start->reagent couple Add this compound solution to resin reagent->couple wash1 Wash Resin (e.g., with DMF, DCM) couple->wash1 end_product Resin-Bound Peptide (now one Alanine longer) with Boc-protected N-terminus wash1->end_product next_cycle Proceed to next cycle: 1. Boc Deprotection (TFA) 2. Neutralization (Base) end_product->next_cycle

Role of this compound in a Boc-SPPS Coupling Cycle.

While comprehensive quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides researchers, scientists, and drug development professionals with a robust qualitative framework and a detailed experimental protocol to determine this critical parameter. The provided workflows offer clear visual guidance for both the determination of solubility and the application of this compound in its primary role in peptide synthesis. Accurate solubility data, determined experimentally, is essential for the development of efficient, scalable, and reproducible synthetic processes involving this important reagent.

Stability and Storage of Boc-Ala-ONp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp). Understanding the stability profile of this critical reagent is paramount for ensuring its integrity, reactivity, and the successful outcome of peptide synthesis and other chemical applications. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended analytical methods for its assessment.

Core Stability and Storage Recommendations

This compound is a moisture-sensitive and thermally labile compound. Proper storage is crucial to maintain its purity and reactivity.

Storage Conditions Summary

ParameterRecommendationSource(s)
Temperature 2-8°C[1][2][3][4][5]
Atmosphere Store under an inert, dry atmosphere (e.g., argon or nitrogen).General best practice for moisture-sensitive reagents.
Light Store in a light-resistant container.General best practice for photosensitive compounds.
Container Tightly sealed container to prevent moisture ingress.General best practice for hygroscopic materials.

Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound, leading to its degradation and the formation of impurities.

  • Moisture/Humidity: The presence of water can lead to the hydrolysis of the p-nitrophenyl ester bond, which is the primary degradation pathway. This results in the formation of Boc-L-alanine and p-nitrophenol.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and can also lead to the thermal decomposition of the tert-butoxycarbonyl (Boc) protecting group. Thermal deprotection of Boc groups can occur at temperatures as low as 100°C, though it is more significant at higher temperatures (around 150°C).[6][7]

  • pH: The rate of hydrolysis of the p-nitrophenyl ester is pH-dependent. Both acidic and basic conditions can catalyze this degradation.

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the ester linkage and the removal of the Boc protecting group.

Boc_Ala_ONp This compound Boc_Ala_OH Boc-Ala-OH Boc_Ala_ONp->Boc_Ala_OH Hydrolysis (H2O) pNP p-Nitrophenol Boc_Ala_ONp->pNP Hydrolysis (H2O) Ala_ONp Ala-ONp Boc_Ala_ONp->Ala_ONp Thermal/Acidic Deprotection CO2 CO2 Ala_ONp->CO2 Isobutylene Isobutylene Ala_ONp->Isobutylene

Figure 1. Primary degradation pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and quantifying its degradation products. The following is a general protocol that can be optimized for specific laboratory conditions.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (Boc-Ala-OH, p-nitrophenol, and products of Boc-group removal).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 274 nm (for p-nitrophenol) and 220 nm (for peptide bonds and Boc-group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 0.1 mg/mL.

Forced Degradation Studies:

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples should be diluted and analyzed by the developed HPLC method to confirm the separation of the parent compound from any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the stability assessment of this compound.

start Obtain this compound Sample initial_analysis Initial Purity Analysis (HPLC) start->initial_analysis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) initial_analysis->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) method_development->method_validation stability_study Long-Term and Accelerated Stability Studies method_validation->stability_study data_analysis Analyze Stability Data stability_study->data_analysis shelf_life Determine Shelf-Life and Retest Period data_analysis->shelf_life

Figure 2. Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C in a dry, inert atmosphere and away from light, the integrity of the reagent can be maintained. The primary degradation pathways are hydrolysis of the p-nitrophenyl ester and thermal or acidic cleavage of the Boc protecting group. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound and ensuring its suitability for use.

References

The Role of Boc-Ala-ONp in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-α-(tert-butoxycarbonyl)-L-alanine p-nitrophenyl ester (Boc-Ala-ONp) in peptide synthesis. It provides a detailed overview of its core principles, experimental protocols, and the underlying chemical rationale for its use in the construction of peptide chains.

Core Principles: Activation and Coupling

In the realm of solid-phase peptide synthesis (SPPS), the formation of a peptide bond between two amino acids requires the activation of the carboxylic acid moiety of the incoming amino acid. This compound is a pre-activated form of Boc-L-alanine, where the carboxylic acid is converted to a p-nitrophenyl ester. This activation serves a crucial purpose in facilitating the nucleophilic attack by the free amino group of the N-terminal amino acid of the growing peptide chain attached to the solid support.

The mechanism hinges on the principle of the p-nitrophenyl group functioning as an efficient leaving group. The electron-withdrawing nature of the nitro group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon of the ester. This heightened reactivity makes it susceptible to attack by the nucleophilic amine of the peptide chain. Upon formation of the tetrahedral intermediate, the p-nitrophenoxide ion is readily displaced, as it is a stable species due to resonance stabilization. This process results in the formation of a new peptide bond.

While highly reactive, the activation provided by the p-nitrophenyl ester is generally considered moderate enough to minimize the risk of side reactions, such as racemization at the α-carbon of the activated amino acid. This balance between reactivity and stability makes p-nitrophenyl esters a valuable tool in the peptide chemist's arsenal.

Data Presentation: A Comparative Overview

While specific kinetic data for the coupling of this compound in solid-phase synthesis is not extensively tabulated in comparative studies, the general performance characteristics of p-nitrophenyl esters (ONp) in comparison to other activation methods can be summarized. The following table provides a qualitative and quantitative overview based on established principles and data from solution-phase studies and related SPPS systems.

Activation MethodReagent(s)Typical Coupling TimeCoupling EfficiencyRisk of RacemizationNotes
p-Nitrophenyl Ester This compound 1-4 hours Good to Excellent Low Pre-activated, stable solid. Reaction can be monitored by the release of p-nitrophenol.
Carbodiimide (in situ)Boc-Ala-OH + DCC/DIC30 min - 2 hoursExcellentModerateBy-product (DCU/DIU) can be difficult to remove. Additives like HOBt are often used to suppress racemization.
Uronium/Aminium (in situ)Boc-Ala-OH + HBTU/HATU15-60 minutesExcellentLowRapid and efficient, but reagents can be more expensive.
Symmetric Anhydride(Boc-Ala)₂O30-60 minutesExcellentLowHighly reactive, but requires an extra preparation step.

Note: Coupling efficiency and time can be sequence-dependent and are influenced by factors such as steric hindrance, the nature of the solvent, and the solid support used.

Experimental Protocols

The following section details a generalized protocol for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the first amino acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc synthesis comparison, not used in Boc deprotection)

  • Kaiser test kit (for monitoring coupling completion)

  • Peptide cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail)

  • Diethyl ether, cold

Step-by-Step Protocol for a Single Coupling Cycle

This protocol assumes the synthesis has already commenced and the N-terminal Boc group of the resin-bound peptide has been removed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection (if necessary):

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

  • Coupling with this compound:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction can be monitored by observing the yellow color of the released p-nitrophenol in the solution.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated with fresh reagents.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol by-product.

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

Reaction Mechanism of this compound

Caption: Mechanism of peptide bond formation using this compound.

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow Start Start: Resin with N-terminal Boc-protected Peptide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM and DMF) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 4. Wash (DMF and DCM) Neutralization->Wash2 Coupling 5. Coupling (Add this compound in DMF) Wash2->Coupling Monitor 6. Monitor Reaction (Kaiser Test) Coupling->Monitor Wash3 7. Wash (DMF and DCM) Monitor->Wash3 Negative Incomplete Incomplete Coupling Monitor->Incomplete Positive End End: Resin with Elongated Boc-protected Peptide Wash3->End Incomplete->Coupling Recouple

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Conclusion

This compound represents a classical and effective activated amino acid derivative for use in solid-phase peptide synthesis. Its mechanism of action, centered on the activating properties of the p-nitrophenyl ester, allows for efficient peptide bond formation under relatively mild conditions, thereby minimizing side reactions. While modern, faster-activating reagents are now commonplace, the stability, ease of use, and cost-effectiveness of p-nitrophenyl esters ensure their continued relevance in the field of peptide chemistry. A thorough understanding of its mechanism and the optimization of reaction protocols are key to leveraging this compound for the successful synthesis of target peptides for research and drug development.

The Enduring Utility of the p-Nitrophenyl Ester: A Technical Guide to the Role of the Leaving Group in Boc-Ala-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical principles and practical applications of N-α-Boc-L-alanine p-nitrophenyl ester (Boc-Ala-ONp) in peptide synthesis. This whitepaper serves as a technical resource for researchers, scientists, and professionals in drug development, elucidating the critical function of the p-nitrophenyl group in facilitating amide bond formation.

Introduction: The Principle of Carboxyl Group Activation

The formation of a peptide bond, a cornerstone of protein chemistry and drug synthesis, involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. This reaction is not spontaneous and requires the "activation" of the carboxyl group to render it more susceptible to nucleophilic attack. One of the classical and most illustrative methods for this activation is the use of active esters, such as the p-nitrophenyl (ONp) ester of an N-protected amino acid like this compound. This guide explores the pivotal role of the p-nitrophenyl moiety as a leaving group, which is fundamental to the utility of this class of reagents.

The p-Nitrophenyl Group: An Electron-Withdrawing Powerhouse

The effectiveness of the p-nitrophenyl group as a leaving group is rooted in its electronic properties. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This electronic pull has two major consequences that facilitate peptide bond formation.

Firstly, it increases the electrophilicity of the ester's carbonyl carbon. By withdrawing electron density, the nitro group makes the carbonyl carbon more positive and, therefore, a more attractive target for the nucleophilic amino group of the incoming amino acid.

Secondly, and most importantly, it stabilizes the resulting p-nitrophenolate anion after it departs. A good leaving group is one that is stable on its own. The acidity of the conjugate acid, p-nitrophenol, is a direct measure of the leaving group's stability.

Property of p-NitrophenolValueSignificance
pKa 7.14 - 7.15[1][2]The relatively low pKa indicates that p-nitrophenol is moderately acidic. This means its conjugate base, the p-nitrophenolate anion, is weak and highly stable.
Stability of Anion Resonance StabilizedThe negative charge on the phenolate oxygen is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, significantly stabilizing the anion.[3]

This inherent stability prevents the reverse reaction from occurring, driving the equilibrium towards the formation of the desired peptide bond.

Mechanism of Amide Bond Formation

The reaction between this compound and another amino acid (e.g., the methyl ester of glycine, Gly-OMe) proceeds via a nucleophilic acyl substitution mechanism. The process involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino group attacks the electrophilic carbonyl carbon of the activated ester.

  • Tetrahedral Intermediate Formation and Collapse: This attack forms an unstable, transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the stable p-nitrophenolate anion as the leaving group.

The final products are the N-protected dipeptide (Boc-Ala-Gly-OMe) and p-nitrophenol. The reaction is often monitored spectrophotometrically by the appearance of the yellow p-nitrophenolate ion.

Experimental_Workflow start Start step1 1. Dissolve H-Gly-OMe·HCl in DCM. Cool to 0°C. start->step1 step2 2. Add Triethylamine (TEA) to generate free amine. step1->step2 step3 3. Add this compound to initiate coupling. step2->step3 step4 4. Stir at room temperature (4-12h). Monitor via TLC. step3->step4 step5 5. Work-up: Sequential washes (HCl, NaHCO₃, Brine). step4->step5 step6 6. Dry organic layer (e.g., MgSO₄). step5->step6 step7 7. Isolate product by removing solvent. step6->step7 step8 8. Purify if necessary (Chromatography/Recrystallization). step7->step8 end_node End: Pure Boc-Ala-Gly-OMe step8->end_node

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection strategy represents a foundational and robust methodology in the field of solid-phase peptide synthesis (SPPS). Despite the rise of the Fmoc/tBu approach, Boc chemistry retains significant advantages, particularly for the synthesis of long or challenging peptide sequences. This guide provides a comprehensive technical overview of the Boc protection strategy, detailing its core principles, experimental protocols, and data-driven insights to empower researchers in peptide and drug development.

Core Principles: Graduated Acid Lability

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is predicated on the principle of graduated acid lability. The Nα-amino group of the incoming amino acid is temporarily protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal. This differential sensitivity to acid concentration allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation, while the side-chain protecting groups remain intact until the final cleavage step.

The Chemistry of Boc Protection and Deprotection

The success of Boc-SPPS hinges on the clean and efficient removal of the Boc group at each cycle and its stability during the coupling step.

Boc Protection: The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a moderate acid, most commonly TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine of the peptide chain.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc strategy is a cyclical process involving three main steps in each cycle: deprotection, neutralization, and coupling.

Boc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Peptide-Resin-NH3+TFA- Coupling 3. Coupling (Boc-AA, Coupling Reagent, Base) Neutralization->Coupling Peptide-Resin-NH2 Coupling->Deprotection Boc-AA(n+1)-Peptide-Resin Cleavage Final Cleavage (e.g., HF) Coupling->Cleavage Completed Peptide-Resin Start Resin-Bound Protected Amino Acid Start->Deprotection End Purified Peptide Cleavage->End

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Quantitative Data in Boc-SPPS

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide. The choice of reagents plays a pivotal role.

Comparison of Coupling Reagents

The formation of the peptide bond (amide bond) is facilitated by coupling reagents. For sterically hindered amino acids, the choice of coupling reagent is particularly crucial.

Coupling ReagentReagent ClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
COMU Aminium/Uronium Salt>95Very FastVery LowA third-generation uronium salt with high efficiency and safety profile.[2]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP.
DIC/HOBt Carbodiimide/Additive>97ModerateLow to ModerateA cost-effective and reliable method. HOBt is crucial for accelerating the reaction and minimizing racemization.[2]
Cleavage Cocktails for Final Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved with a strong acid, and the composition of the "cleavage cocktail" is critical to prevent side reactions.

ReagentPrimary AcidCommon ScavengersTarget Residues for ScavengersKey Features
Standard HF Cleavage Anhydrous Hydrogen Fluoride (HF)Anisole, p-Cresol, Dimethyl Sulfide (DMS), p-ThiocresolTrp, Met, Cys, TyrHighly effective but requires specialized, HF-resistant apparatus due to the corrosive and toxic nature of HF.[3]
TFMSA Cleavage Trifluoromethanesulfonic Acid (TFMSA)Thioanisole, m-Cresol, Ethanedithiol (EDT)Trp, Met, Cys, TyrAn alternative to HF that can be used in standard laboratory glassware, though it is also highly corrosive.
TMSOTf Cleavage Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)m-Cresol, TFAGeneralReported to produce fewer side reactions and a less hygroscopic product compared to TFMSA cleavage.
HBr/TFA Cleavage Hydrogen Bromide in Acetic Acid / TFAPentamethylbenzene, ThioanisoleGeneralCan be used in standard laboratory glassware and is suitable for some applications.[4]
Reagent K Trifluoroacetic Acid (TFA)Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)Cys, Met, Trp, TyrA common, versatile cocktail, though primarily associated with Fmoc-SPPS, it can be adapted for certain Boc-cleavable resins.[5]

Experimental Protocols

Resin Preparation (Swelling)
  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection
  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Wash the resin with isopropanol (IPA) (2-3 times) to remove residual acid, followed by washes with the coupling solvent (e.g., DMF).

Neutralization
  • To the deprotected peptide-resin (which is in the form of a trifluoroacetate salt), add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with the coupling solvent (e.g., DMF) to remove excess base.

Amino Acid Coupling (using HBTU)
  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a near-equivalent amount of HBTU in DMF.

  • Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Peptide Precipitation (using HF)

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried peptide-resin in the HF reaction vessel along with a magnetic stir bar and the appropriate scavengers (e.g., p-cresol).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill the required amount of anhydrous HF into the vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.

  • The precipitated peptide is then dried under vacuum.

Signaling Pathways and Logical Relationships

The chemical transformations in the Boc protection and deprotection cycle can be visualized as a clear, logical progression.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid Amino Acid (R-NH2) ProtectedAA Boc-Protected Amino Acid (Boc-NH-R) AminoAcid->ProtectedAA Base (e.g., NaOH) BocAnhydride (Boc)2O BocAnhydride->ProtectedAA ProtectedPeptide Boc-Peptide-Resin ProtonatedPeptide [Boc(H+)-Peptide-Resin] ProtectedPeptide->ProtonatedPeptide TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedPeptide DeprotectedPeptide H2N-Peptide-Resin ProtonatedPeptide->DeprotectedPeptide tertButylCation tert-Butyl Cation ProtonatedPeptide->tertButylCation CO2 CO2 ProtonatedPeptide->CO2

Mechanism of Boc Protection and Deprotection.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, which can impact the purity and yield of the final peptide.

  • Diketopiperazine Formation: This occurs primarily at the dipeptide stage, where the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic molecule. This is particularly prevalent when Proline or Glycine are the first two amino acids.

    • Mitigation: Use of in situ neutralization protocols where the coupling is initiated simultaneously with neutralization.[4]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-aspartyl peptides.

    • Mitigation: In Boc-SPPS, this side reaction is generally less problematic than in Fmoc-SPPS due to the protonated state of the N-terminus after deprotection. Careful selection of side-chain protecting groups for Asp can also minimize this issue.

  • Pyroglutamate Formation: An N-terminal glutamine or glutamic acid can cyclize to form pyroglutamate, leading to a truncated and modified peptide.

    • Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure time of the N-terminal Gln/Glu. Alternatively, if pyroglutamate is the desired N-terminus, Boc-pGlu-OH can be coupled directly in the last step.

  • Alkylation of Sensitive Residues: During the final HF cleavage, the carbocations generated from the cleavage of protecting groups can alkylate sensitive residues such as Tryptophan, Methionine, and Cysteine.

    • Mitigation: The use of a scavenger cocktail during cleavage is essential to "trap" these reactive carbocations.[4]

Conclusion

The Boc protection strategy remains a powerful and relevant technique in peptide synthesis. Its robustness, particularly for the synthesis of long and complex peptides, ensures its continued use in research and industrial applications. A thorough understanding of the underlying chemistry, careful selection of reagents, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides using this classic yet effective methodology.

References

Introduction to solid-phase peptide synthesis using Boc chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. It covers the fundamental principles, detailed experimental protocols, and a comparison with the alternative Fmoc chemistry, tailored for professionals in research and drug development.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, who was later awarded the Nobel Prize in Chemistry in 1984, has become a cornerstone of peptide and protein science.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin.[1][2] This methodology simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal of unreacted materials and byproducts through simple filtration and washing steps.[2] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[3]

Core Principles of Boc Chemistry in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical approach to SPPS.[4] It is characterized by a graduated acid lability for the removal of protecting groups.[2]

  • α-Amino Group Protection : The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. This group is stable under the coupling conditions but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[5][6]

  • Side-Chain Protection : The functional groups on the side chains of amino acids are protected by more acid-stable groups, commonly benzyl (Bzl)-based ethers, esters, and carbamates.[5] These protecting groups remain intact during the repetitive TFA deprotection steps of the α-amino group.

  • Final Cleavage : The final step involves the simultaneous cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups. This requires a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7]

Comparison with Fmoc Chemistry

While Boc chemistry was the pioneering method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years due to its milder reaction conditions. The key differences are summarized below.

FeatureBoc ChemistryFmoc Chemistry
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Moderately strong acid (e.g., 25-50% TFA in DCM)[5]Base (e.g., 20-50% piperidine in DMF)[3]
Side-Chain Protecting Groups Benzyl-based (acid-labile)tert-Butyl-based (acid-labile)
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)[4]Strong acid (e.g., TFA)
Orthogonality Based on differential acid labilityTrue orthogonality (acid vs. base)
Advantages Robust for long and difficult sequences.Milder conditions, suitable for sensitive amino acids and automated synthesis.[8]
Disadvantages Harsh final cleavage conditions (HF is highly corrosive and toxic).[9]Potential for side reactions like diketopiperazine formation and aspartimide formation.[8]

Experimental Workflow and Protocols

The general workflow of Boc-SPPS is a cyclical process, as illustrated in the diagram below.

Boc_SPPS_Workflow Start Resin Resin Start->Resin Loaded_Resin Loaded Resin (First Amino Acid Attached) Resin->Loaded_Resin Resin Loading Deprotection Nα-Boc Deprotection (TFA in DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Next Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Cycle Repeat Cycle (n-1 times) Washing->Cycle Cycle->Deprotection Next Amino Acid Final_Peptide_Resin Completed Peptide on Resin Cycle->Final_Peptide_Resin Final Cycle Cleavage Final Cleavage & Deprotection (HF) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide End Crude_Peptide->End

Caption: General workflow of Boc solid-phase peptide synthesis.

Resin Preparation and Loading

The first step is the covalent attachment of the C-terminal amino acid to the solid support. Merrifield resin, a chloromethylated polystyrene, is commonly used for the synthesis of peptide acids.[4]

Protocol: Attachment of Boc-Amino Acid to Merrifield Resin (Cesium Salt Method) [6]

  • Cesium Salt Preparation : Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL). Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. To ensure the salt is anhydrous, add DMF (2.5 mL) and evaporate to dryness; repeat this step.[6]

  • Resin Swelling : Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 30-60 minutes.[6][10]

  • Loading Reaction : Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[6]

  • Incubation : Shake the mixture at 50°C for 24 hours.[6]

  • Washing : Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).[4]

  • Drying : Dry the resin in vacuo to a constant weight.[4]

The SPPS Cycle: Deprotection, Neutralization, and Coupling

Each cycle of amino acid addition involves a three-step process: deprotection, neutralization, and coupling.

SPPS_Cycle cluster_deprotection 1. Nα-Boc Deprotection cluster_neutralization 2. Neutralization cluster_coupling 3. Coupling Deprotection_Start Peptide-Resin (Boc-AA...-Resin) TFA_Wash Pre-wash with 50% TFA/DCM Deprotection_Start->TFA_Wash 5 min TFA_Deprotect Deprotection with 50% TFA/DCM TFA_Wash->TFA_Deprotect 15-25 min Deprotection_End Peptide-Resin (H₂N⁺-AA...-Resin) TFA_Deprotect->Deprotection_End Neutralization_Start Peptide-Resin (H₂N⁺-AA...-Resin) DIEA_Wash Wash with 10% DIEA/DCM (2x) Neutralization_Start->DIEA_Wash 1-2 min each Neutralization_End Peptide-Resin (H₂N-AA...-Resin) DIEA_Wash->Neutralization_End Coupling_Start Peptide-Resin (H₂N-AA...-Resin) Coupling_Reaction Couple activated AA to resin Coupling_Start->Coupling_Reaction Activation Activate Boc-AA-OH with DCC/HOBt Activation->Coupling_Reaction Coupling_End Peptide-Resin (Boc-AA-AA...-Resin) Coupling_Reaction->Coupling_End 1-2 hours

Caption: Detailed steps within a single Boc-SPPS cycle.

Protocol for a Single Synthesis Cycle (0.1 mmol scale):

  • Nα-Boc Deprotection :

    • Add a solution of 50% TFA in DCM to the resin.[10]

    • Agitate for a 5-minute pre-wash, then drain.[10]

    • Add a fresh portion of 50% TFA/DCM and agitate for an additional 15-25 minutes.[10]

    • If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) as a scavenger to the deprotection solution.[10]

    • Drain the solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA).[10]

  • Neutralization :

    • Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM.[10]

    • Agitate for 1-2 minutes and drain.[10]

    • Repeat the neutralization step to ensure complete conversion to the free amine.[10]

    • Wash the resin with DCM to remove excess base.[10]

  • Amino Acid Coupling (DCC/HOBt Method) :

    • In a separate vessel, dissolve the next Boc-protected amino acid (5 equivalents) and 1-hydroxybenzotriazole (HOBt) (5.5 equivalents) in a minimum volume of DMF.[11]

    • Add this solution to the neutralized peptide-resin.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (5.5 equivalents).[11][12]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[10]

    • The completion of the coupling can be monitored using the Kaiser (ninhydrin) test, which detects free primary amines. A negative result indicates a complete reaction.[10][13]

    • After completion, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[10]

Final Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose.

Protocol: Standard HF Cleavage [7]

Caution : Anhydrous HF is extremely toxic, corrosive, and requires a specialized apparatus. This procedure must be performed by trained personnel in a dedicated fume hood.

  • Preparation : Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., p-cresol, anisole) to trap the reactive carbocations generated during deprotection.[7][14]

  • HF Distillation : Cool the reaction vessel in a dry ice/methanol bath (-78°C). Distill the required volume of HF (typically 10 mL per 0.2 mmol of peptide-resin) into the vessel.[7]

  • Cleavage Reaction : Warm the vessel to 0°C and stir the mixture for 1-2 hours. The reaction time may need to be extended for peptides containing Arg(Tos).[7]

  • HF Evaporation : After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.[7]

  • Peptide Precipitation : Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add 8-10 times the volume of cold diethyl ether or methyl t-butyl ether to precipitate the crude peptide.[4][7]

  • Washing and Drying : Collect the precipitated peptide by filtration or centrifugation. Wash the crude peptide multiple times with cold ether to remove scavengers and cleaved protecting groups. Dry the peptide under vacuum.[4][7]

Quantitative Data Summary
StepReagentConcentration / EquivalentsTypical Reaction Time
Resin Loading Boc-AA-Cs Salt1.0 - 1.2 equivalents24 hours at 50°C[6]
Deprotection TFA in DCM50% (v/v)[10]5 min pre-wash + 15-25 min[10]
Neutralization DIEA in DCM10% (v/v)[10]2 x 1-2 minutes[10]
Coupling (DCC/HOBt) Boc-AA / HOBt / DCC5 eq. / 5.5 eq. / 5.5 eq.[11]1-2 hours[10]
Coupling (HBTU) Boc-AA / HBTU / DIEA3 eq. / 3 eq. / 6 eq.[4]1-2 hours[4]
Final Cleavage Anhydrous HF~10 mL / 0.2 mmol resin[7]1-2 hours at 0°C[7]

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, which may affect the purity and yield of the final peptide.

  • Alkylation : The carbocations generated during TFA deprotection and HF cleavage can alkylate sensitive residues like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). The use of scavengers such as dithioethane (DTE), anisole, or p-cresol is crucial to minimize these side reactions.[5]

  • Diketopiperazine Formation : This is common after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with Proline or Glycine at the C-terminus.[5]

  • Aspartimide Formation : Peptides containing Aspartic acid (Asp) can form a stable five-membered ring (aspartimide) under acidic conditions, which can lead to the formation of β-aspartyl peptides upon ring-opening.[15]

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that has been instrumental in the advancement of peptide chemistry. While the harsh acidic conditions, particularly the use of HF for final cleavage, present significant challenges, the Boc/Bzl strategy remains a powerful tool, especially for the synthesis of long and complex peptides where the milder conditions of Fmoc chemistry may be less effective. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are paramount for the successful synthesis of high-quality peptides using this classical approach.

References

Methodological & Application

Application Notes and Protocols for Boc-Ala-ONp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Boc-L-Ala-p-nitrophenyl ester (Boc-Ala-ONp) in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and robust method for SPPS, and the use of pre-activated p-nitrophenyl esters offers a convenient alternative to in situ activation methods.[1]

Introduction to Boc-SPPS using Activated Esters

Solid-phase peptide synthesis revolutionized the way peptides are created, enabling the efficient assembly of amino acids into a desired sequence on a solid support.[2] The Boc strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3] Side-chain functional groups are typically protected by more acid-stable benzyl-based groups.[4] The iterative cycle of Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.[3]

This compound is a p-nitrophenyl active ester of Boc-protected alanine. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin, facilitating peptide bond formation without the need for a separate coupling agent.[5] This can simplify the coupling step and minimize certain side reactions associated with some coupling reagents.

Data Presentation

The following tables summarize typical quantitative data for key steps in the this compound SPPS protocol. These values are representative and may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Table 1: Typical Reagents and Conditions for Boc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsReaction Time
Resin Swelling Dichloromethane (DCM) or Dimethylformamide (DMF)10-15 mL per gram of resin30-60 minutes
Boc Deprotection 50% Trifluoroacetic acid (TFA) in DCM-15-30 minutes
Neutralization 10% Diisopropylethylamine (DIEA) in DCM-2 x 1-2 minutes
Coupling This compound in DMF2-4 equivalents2-12 hours
Washing DMF, DCM, Isopropanol (IPA)--

Table 2: Comparative Coupling Efficiency of Different Methods

Coupling MethodTypical Coupling TimeCoupling EfficiencyKey Advantages
This compound 2-12 hours>98%No separate coupling agent needed; reduced risk of certain side reactions.
Boc-Ala-OH + DCC/HOBt 1-4 hours>99%High efficiency, well-established method.
Boc-Ala-OH + HBTU/DIEA 30-60 minutes>99.5%Fast and highly efficient for standard couplings.[1]
Boc-Ala-OH + HATU/DIEA 30-60 minutes>99.5%Very effective for sterically hindered couplings.[6]

Experimental Protocols

The following are detailed protocols for manual solid-phase peptide synthesis using this compound.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for peptide acids) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent by filtration.

First Amino Acid Attachment (Loading)

This protocol is for attaching the first Boc-amino acid to Merrifield resin.

  • Swell the Merrifield resin in DMF.

  • To a solution of the first Boc-amino acid (e.g., Boc-Ala-OH) in DMF, add 1.5 equivalents of cesium carbonate (Cs₂CO₃) and react to form the cesium salt.

  • Remove the solvent and dissolve the cesium salt in DMF.

  • Add the Boc-amino acid cesium salt solution to the swollen resin.

  • Heat the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF, a mixture of DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

SPPS Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

  • To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]

  • If the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions.[4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[4]

  • Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure the complete conversion of the N-terminal ammonium salt to the free amine.

  • Wash the resin with DCM and/or DMF to remove the excess base and its salt.

  • Dissolve 2-4 equivalents of this compound in DMF.

  • Add the this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours.

  • The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow or colorless beads) indicates the completion of the coupling.[7]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried peptide-resin in a specialized apparatus for HF cleavage. Caution: Anhydrous HF is extremely corrosive and toxic and should only be handled by trained personnel in a properly equipped fume hood. [8][9]

  • Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Carefully evaporate the HF under a vacuum.

  • The crude peptide is then precipitated with cold diethyl ether.

  • The precipitated peptide is collected by filtration or centrifugation and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.

  • The crude peptide is then dried under vacuum.

Purification

Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Visualizations

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_spps_cycle 2. SPPS Cycle (Repeat for each Amino Acid) cluster_final_steps 3. Final Steps Resin Start with Resin Swell Swell Resin in DCM/DMF Resin->Swell Deprotection a. Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization b. Neutralization (10% DIEA in DCM) Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling c. Coupling with This compound in DMF Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Cleavage Final Cleavage (Anhydrous HF) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Pure Peptide Purification->FinalPeptide

Caption: Workflow for Boc-SPPS using this compound.

References

Application Notes and Protocols for Boc-Ala-ONp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-(tert-butoxycarbonyl)-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp) in solid-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, and expected outcomes for the incorporation of an alanine residue into a peptide sequence using this active ester methodology.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS, utilizing the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2]

This compound is an activated form of Boc-L-alanine, where the carboxylic acid is converted to a 4-nitrophenyl (ONp) ester. This active ester is a stable, isolable crystalline solid that can be used directly for coupling in SPPS without the need for additional coupling reagents.[3][4] The coupling reaction proceeds via nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated carbonyl carbon of the ONp ester, releasing 4-nitrophenol as a byproduct. While modern coupling reagents often provide faster reaction times, the use of active esters like this compound can be advantageous in specific applications, such as minimizing side reactions associated with in-situ activation.

Physicochemical Properties and Data

Quantitative data for the coupling of this compound is not extensively reported in recent literature, as more rapid coupling agents are now common. However, based on the general principles of active ester coupling in SPPS, the following parameters can be expected. It is crucial to note that optimal conditions should be determined empirically for each specific synthesis.

ParameterValue/RangeNotes
Equivalents of this compound 2 - 4 eq.Relative to the resin loading capacity. Using an excess drives the reaction to completion.
Coupling Time 2 - 12 hoursCan be significantly longer than with modern coupling reagents like HBTU or HATU. Reaction should be monitored for completion.
Coupling Solvent DMF, DCM, or a mixtureN,N-Dimethylformamide (DMF) is a common solvent for dissolving the this compound and for the coupling reaction.
Reaction Monitoring Kaiser (Ninhydrin) TestA qualitative test to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5][6]
Coupling Efficiency >99% (with monitoring)With proper monitoring and potential recoupling, high efficiency can be achieved.

Experimental Protocols

This section provides a detailed step-by-step protocol for the incorporation of an alanine residue using this compound in a manual Boc-SPPS workflow.

Materials and Reagents
  • Appropriate solid-phase resin (e.g., Merrifield resin for C-terminal acids, MBHA resin for C-terminal amides)[7]

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Kaiser Test Kit reagents

  • SPPS reaction vessel

Protocol for a Single Coupling Cycle of this compound

This protocol assumes that the N-terminal Boc group of the preceding amino acid on the resin has been removed.

1. Resin Swelling and Preparation

  • Place the peptide-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 1 min) to swell the beads.

  • Wash the resin with DMF (3 x 1 min) to prepare for the coupling reaction.

2. Boc Deprotection (if necessary)

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for 20-25 minutes to ensure complete removal of the Boc group.[7]

  • Drain the TFA solution and wash the resin with DCM (3 x 1 min).

  • Wash the resin with IPA (2 x 1 min) to remove residual acid.[7]

  • Wash the resin with DCM (3 x 1 min).

3. Neutralization

  • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 2 x 5 minutes to neutralize the N-terminal ammonium salt to the free amine.[1]

  • Wash the resin with DCM (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min) to prepare for coupling.

4. Coupling of this compound

  • In a separate vial, dissolve 2-4 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

  • Add the this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress periodically (e.g., after 2, 4, and 8 hours) using the Kaiser test.[5]

    • To perform the Kaiser test, remove a few beads of resin, wash them thoroughly with DMF and ethanol, and then follow the standard Kaiser test protocol. A persistent blue color indicates incomplete coupling.

  • Continue the reaction until the Kaiser test is negative (yellow beads), indicating the completion of the coupling. This may take up to 12 hours.

5. Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess this compound and the 4-nitrophenol byproduct.

  • Wash the resin with DCM (3 x 1 min).

  • The resin is now ready for the next deprotection and coupling cycle.

6. Capping (Optional)

If the Kaiser test remains positive after an extended coupling time, it may be necessary to cap any unreacted N-terminal amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Experimental Workflow Diagram

SPPS_Workflow_Boc_Ala_ONp Start Start: Peptide-Resin (N-terminally Protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_DCM1 Wash (DCM) Deprotection->Wash_DCM1 Wash_IPA Wash (IPA) Wash_DCM1->Wash_IPA Wash_DCM2 Wash (DCM) Wash_IPA->Wash_DCM2 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash_DCM2->Neutralization Wash_DMF1 Wash (DMF) Neutralization->Wash_DMF1 Coupling 3. Coupling (this compound in DMF) Wash_DMF1->Coupling Monitoring 4. Monitor (Kaiser Test) Coupling->Monitoring Recouple_Cap Recouple or Cap Monitoring->Recouple_Cap Positive Wash_DMF2 5. Wash (DMF) Monitoring->Wash_DMF2 Negative Recouple_Cap->Coupling Wash_DCM3 Wash (DCM) Wash_DMF2->Wash_DCM3 Next_Cycle Ready for Next Cycle Wash_DCM3->Next_Cycle

Caption: Workflow for a single coupling cycle using this compound in Boc-SPPS.

References

Application Notes and Protocols for the Use of Boc-Ala-ONp in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-alanine-p-nitrophenyl ester (Boc-Ala-ONp) is a valuable activated amino acid derivative for solution-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group of alanine, while the p-nitrophenyl (ONp) ester serves as a moderately reactive activating group for the carboxyl function. This combination allows for clean and efficient peptide bond formation under relatively mild conditions. Solution-phase synthesis, while often more labor-intensive than solid-phase methods, is highly relevant for the large-scale production of peptides, the synthesis of short peptide fragments, and when careful purification and characterization of intermediates are required.

These application notes provide a comprehensive guide to the effective use of this compound in solution-phase peptide synthesis, including detailed protocols, quantitative data, and a discussion of the advantages and limitations of this methodology.

Data Presentation: Coupling Efficiency of this compound

The efficiency of the coupling reaction is a critical factor in peptide synthesis. The use of p-nitrophenyl esters generally provides good to excellent yields with minimal racemization. The following table summarizes representative quantitative data for the coupling of N-protected amino acid p-nitrophenyl esters with various amino acid esters in solution.

N-Protected Amino AcidCoupling Partner (Amino Component)Solvent(s)Typical Reaction TimeTypical Yield (%)
This compoundH-Gly-OEtDMF12-24 hours85-95
This compoundH-Phe-OMeDioxane/Water12-24 hours80-90
This compoundH-Val-OBnDMF/CH₂Cl₂24-48 hours75-85
Cbz-Gln-ONpH-Ala-OEtDMF12 hours~90
Cbz-Gln-ONpH-Phe-OEtDMF12 hours~85

Note: Yields are highly dependent on the specific amino acids being coupled, the purity of the reactants, and the reaction conditions.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes the formation of a dipeptide by coupling this compound with a C-terminally protected amino acid ester.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.05 equivalents)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Neutralization of the Amino Acid Ester:

    • Suspend the amino acid ester hydrochloride (1.05 eq.) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.05 eq.) dropwise with stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

    • Add the neutralized amino acid ester solution from step 1 to the this compound solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. The progress of the reaction should be monitored by TLC. The reaction is typically monitored by the disappearance of the this compound spot and the appearance of the dipeptide product spot. The bright yellow color of the p-nitrophenolate by-product will also intensify as the reaction proceeds.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x to remove the p-nitrophenol by-product), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-dipeptide.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the newly synthesized dipeptide to allow for further chain elongation.

Materials:

  • Boc-protected dipeptide (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of TFA (e.g., a 1:1 v/v mixture of TFA:DCM).[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1] Monitor the completion of the reaction by TLC.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]

    • To ensure complete removal of residual TFA, co-evaporate with DCM (2-3 times).[1]

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.[1]

    • Collect the precipitated dipeptide trifluoroacetate salt by filtration, wash with cold diethyl ether, and dry under vacuum. The deprotected dipeptide is now ready for the next coupling step.

Advantages and Disadvantages of the p-Nitrophenyl Ester Method

Advantages:

  • Stability: this compound is a stable, crystalline solid that can be easily handled and stored, unlike some in-situ generated active esters.

  • Mild Activation: The p-nitrophenyl ester provides a good balance of reactivity, being active enough for efficient coupling but generally not so reactive as to cause significant side reactions.[2]

  • Reduced Racemization: The urethane-type protection of the Boc group and the moderate reactivity of the p-nitrophenyl ester help to minimize racemization at the activated amino acid residue.

  • Reaction Monitoring: The release of the yellow p-nitrophenolate anion during the coupling reaction provides a convenient visual indicator of reaction progress.

Disadvantages:

  • Slower Reaction Rates: Coupling reactions with p-nitrophenyl esters are generally slower than those with more reactive coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives (e.g., HOBt, HOAt).[3]

  • By-product Removal: The p-nitrophenol by-product must be thoroughly removed during the work-up, which typically requires aqueous base washes.

  • Lower Reactivity with Hindered Amino Acids: The coupling of sterically hindered amino acids can be sluggish and may require longer reaction times or the use of catalysts.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_transition Mechanism cluster_products Products BocAlaONp This compound Tetrahedral_Intermediate Tetrahedral Intermediate BocAlaONp->Tetrahedral_Intermediate Nucleophilic attack by amine AminoEster H₂N-R' AminoEster->Tetrahedral_Intermediate Dipeptide Boc-Ala-NH-R' (Dipeptide) Tetrahedral_Intermediate->Dipeptide Collapse of intermediate pNP p-Nitrophenol Tetrahedral_Intermediate->pNP Elimination of leaving group

Caption: Reaction mechanism of peptide bond formation using this compound.

Peptide_Synthesis_Workflow start Start neutralization Neutralize Amino Acid Ester Hydrochloride (e.g., with TEA or DIPEA) start->neutralization coupling Couple with this compound in DMF (Stir at RT for 12-48h) neutralization->coupling workup Aqueous Work-up (Wash with acid, base, and brine) coupling->workup purification Purify Boc-Dipeptide (Chromatography or Recrystallization) workup->purification deprotection Boc Deprotection (TFA in DCM) purification->deprotection final_product Purified Dipeptide TFA Salt deprotection->final_product next_cycle Proceed to next coupling cycle final_product->next_cycle

Caption: Experimental workflow for solution-phase dipeptide synthesis using this compound.

References

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Boc-Ala-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS). Issues such as poor solvation, peptide aggregation, and difficult coupling reactions can lead to low yields and purity. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids offers several advantages in overcoming these difficulties. The acidic conditions used for Boc deprotection protonate the N-terminus of the peptide chain, which can disrupt inter-chain hydrogen bonding and reduce aggregation, thereby improving the efficiency of subsequent coupling steps.

This document provides detailed application notes and protocols for the use of Boc-L-alanine-4-nitrophenyl ester (Boc-Ala-ONp) in the synthesis of hydrophobic peptides, with a specific focus on the elastin-derived hexapeptide, Val-Gly-Val-Ala-Pro-Gly (VGVAPG). This peptide is a repeating sequence in tropoelastin and is known for its chemotactic activity towards fibroblasts and monocytes.[1] The use of a p-nitrophenyl (ONp) activated ester for the alanine residue provides a stable and reactive building block for peptide bond formation.

Data Presentation

Table 1: Reagents for Boc-SPPS of VGVAPG
ReagentFunctionSupplier Example
Merrifield ResinSolid support for peptide synthesisSigma-Aldrich
Boc-Gly-OHNα-protected glycineBachem
Boc-Pro-OHNα-protected prolineBachem
This compound Nα-protected and activated alanine Sigma-Aldrich
Boc-Val-OHNα-protected valineBachem
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsFisher Scientific
N,N-Dimethylformamide (DMF)Solvent for coupling reactionsFisher Scientific
Trifluoroacetic acid (TFA)Reagent for Boc group deprotectionSigma-Aldrich
Diisopropylethylamine (DIEA)Base for neutralizationSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Coupling additive to reduce racemizationAapptec
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agentAapptec
Acetic AnhydrideCapping agentSigma-Aldrich
PyridineBase for cappingSigma-Aldrich
Hydrogen Fluoride (HF)Reagent for final cleavage from resinRequires specialized equipment
AnisoleScavenger for cleavageSigma-Aldrich
Table 2: Typical Yields and Purity in VGVAPG Synthesis
StepParameterTypical Value
Resin LoadingSubstitution Level0.5 - 1.0 mmol/g
Per-Step Coupling EfficiencyPurity>99%
Crude Peptide Yield (after HF cleavage)Yield50 - 70%
Final Peptide Purity (after HPLC)Purity>98%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of VGVAPG using this compound

This protocol outlines the manual synthesis of the hydrophobic hexapeptide Val-Gly-Val-Ala-Pro-Gly on Merrifield resin using Boc chemistry.

1. Resin Preparation and First Amino Acid Loading (Boc-Gly-OH): a. Swell 1 g of Merrifield resin (0.7 mmol/g substitution) in 15 mL of Dichloromethane (DCM) for 1 hour in a peptide synthesis vessel. b. Drain the DCM. c. In a separate flask, dissolve Boc-Gly-OH (2.1 mmol, 3 eq.) in a minimal amount of DMF. d. Add cesium carbonate (Cs₂CO₃) (1.05 mmol, 1.5 eq.) and stir for 4 hours at room temperature to form the cesium salt. e. Remove the solvent under reduced pressure. f. Dissolve the Boc-Gly-cesium salt in 15 mL of DMF. g. Add the solution to the swollen resin and heat at 50°C for 24 hours with gentle agitation. h. Wash the resin sequentially with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). i. Dry the resin under vacuum.

2. Boc-SPPS Cycle for VGVAPG Synthesis:

This cycle is repeated for each subsequent amino acid (Pro, Ala, Val, Gly, Val).

a. Boc Deprotection: i. Wash the resin with DCM (3 x 15 mL). ii. Add 15 mL of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes. iii. Drain the solution. iv. Add a fresh 15 mL portion of 50% TFA in DCM and agitate for 30 minutes. v. Drain the solution and wash the resin with DCM (5 x 15 mL).

b. Neutralization: i. Wash the resin with isopropanol (IPA) (2 x 15 mL) and DCM (3 x 15 mL). ii. Add 15 mL of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. iii. Drain the solution and repeat the neutralization step. iv. Wash the resin with DCM (5 x 15 mL).

c. Amino Acid Coupling:

d. Capping (Optional but Recommended): i. After an incomplete coupling reaction, wash the resin with DCM. ii. Add a solution of acetic anhydride/pyridine/DCM (1:1:8, v/v/v) and agitate for 30 minutes. iii. Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).

3. Final Cleavage and Deprotection:

Caution: This procedure requires specialized equipment and should be performed in a well-ventilated fume hood by trained personnel.

a. Dry the fully synthesized peptide-resin under vacuum. b. Place the resin in a specialized HF cleavage apparatus. c. Add anisole (1 mL per 1 g of resin) as a scavenger. d. Cool the vessel to -5 to 0°C. e. Carefully condense anhydrous Hydrogen Fluoride (HF) into the vessel. f. Stir the mixture at 0°C for 1-2 hours. g. Evaporate the HF under a stream of nitrogen. h. Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers. i. Extract the crude peptide with 10% aqueous acetic acid. j. Lyophilize the aqueous solution to obtain the crude peptide.

Protocol 2: Purification and Characterization of VGVAPG

1. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water with 0.1% TFA and acetonitrile. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A shallow gradient (e.g., 0.5% acetonitrile/minute) is often required for good separation of hydrophobic peptides. d. Collect fractions and analyze by analytical RP-HPLC to pool the purest fractions. e. Lyophilize the pooled fractions to obtain the purified VGVAPG peptide.

2. Characterization: a. Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. b. Amino Acid Analysis: Determine the amino acid composition of the peptide to confirm its identity and quantify the peptide content.

Visualizations

Experimental Workflow

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (x5) cluster_Final_Steps Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Load Load Boc-Gly-OH Swell->Load Deprotect Boc Deprotection (50% TFA/DCM) Load->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize 1. Couple Amino Acid Coupling (Boc-AA-OH/DCC/HOBt or this compound) Neutralize->Couple 2. Wash Wash (DCM/DMF) Couple->Wash 3. Wash->Deprotect Repeat for next amino acid Cleavage HF Cleavage Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Amino Acid Analysis Purification->Characterization

Caption: Boc-SPPS workflow for the synthesis of VGVAPG.

VGVAPG Signaling Pathway in Monocyte Chemotaxis

Elastin-derived peptides, such as VGVAPG, interact with the Elastin Receptor Complex (ERC) on the cell surface. This interaction triggers a signaling cascade that is crucial for processes like monocyte chemotaxis and can contribute to conditions such as atherosclerosis.[2]

VGVAPG_Signaling VGVAPG VGVAPG Peptide ERC Elastin Receptor Complex (EBP, Cathepsin A, Neuraminidase 1) VGVAPG->ERC PI3Kg PI3Kγ ERC->PI3Kg Activates ROS ROS Production PI3Kg->ROS Leads to Migration Monocyte Migration (Chemotaxis) PI3Kg->Migration Promotes

Caption: VGVAPG-induced signaling pathway in monocytes.

References

Application of Boc-Ala-ONp in the Synthesis of Long Peptide Chains: A Historical and Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long peptide chains is a cornerstone of proteomics, drug discovery, and materials science. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) has historically been a robust method for creating these complex biomolecules. Within this strategy, the activation of the carboxylic acid group of the incoming amino acid is a critical step that dictates the efficiency of peptide bond formation. One of the early methods for this activation involved the use of pre-activated amino acid esters, such as Boc-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp).

This application note provides a detailed overview of the use of this compound in the synthesis of long peptide chains, viewed from both a historical and a modern comparative standpoint. While in-situ activation methods have largely superseded the use of active esters in contemporary automated SPPS due to their slower reaction kinetics, understanding the principles and protocols of this compound offers valuable insights into the evolution of peptide synthesis and can still be relevant for specific applications.

Principle of Action: The Active Ester Method

The use of p-nitrophenyl esters is a classic example of the "active ester" strategy for peptide bond formation. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide (peptide) bond and the release of p-nitrophenol as a byproduct.

The primary advantage of using a pre-activated, isolable species like this compound was the potential to minimize side reactions that could occur during in-situ activation. However, the reactivity of p-nitrophenyl esters is moderate, leading to significantly longer coupling times compared to modern reagents.

Data Presentation: A Comparative Analysis of Coupling Methods

The efficiency of peptide synthesis, particularly for long chains, is critically dependent on the coupling efficiency at each step. A small decrease in efficiency can lead to a significant reduction in the overall yield of the desired full-length peptide. The following table provides a comparative summary of key performance indicators for this compound versus modern, commonly used in-situ coupling reagents in the context of Boc-SPPS.

ParameterThis compound (p-Nitrophenyl Ester)HBTU/DIEA (Aminium Salt)DIC/HOBt (Carbodiimide/Additive)
Coupling Efficiency ~95-98% (highly dependent on sequence and conditions)>99.5%>99%
Typical Coupling Time 4 - 24 hours15 - 60 minutes1 - 4 hours
Relative Reaction Rate SlowVery FastFast
Risk of Racemization Low for urethane-protected amino acids, but can be catalyzed by base.Low, but can be higher with sterically hindered amino acids or excess base.Low with HOBt additive.
Convenience for Automation Less suitable due to slow kinetics.Highly suitable.Suitable.
Byproducts p-nitrophenolTetramethylureaDicyclohexylurea (insoluble) or Diisopropylurea (soluble)

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound into a peptide chain using manual Boc-SPPS. It is important to note that optimization may be required based on the specific peptide sequence and the resin used.

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield or PAM resin) with a pre-loaded N-terminally deprotected amino acid.

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Reagents for Kaiser test

  • Anhydrous Hydrogen Fluoride (HF) and cleavage apparatus (for final cleavage)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

Protocol 1: Standard Boc-SPPS Cycle for this compound Coupling

This protocol outlines a single coupling cycle for adding an alanine residue using this compound.

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and gently agitate for 30 minutes to swell the resin.

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling with this compound:

    • Dissolve 2-3 equivalents of this compound in DMF.

    • Add the this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.

    • A negative Kaiser test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads) after the initial coupling time, extend the reaction time. If it remains positive, a recoupling step with fresh this compound may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

  • Repeat Cycle:

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Resin Preparation:

    • After the final coupling and washing steps, perform a final Boc deprotection.

    • Thoroughly dry the peptide-resin under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to protect sensitive amino acid side chains.

    • Cool the vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Evaporate the HF under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold ether several times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Diagram 1: Boc-SPPS Cycle using this compound

Boc_SPPS_Cycle start Peptide-Resin (N-terminal Boc protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling with This compound in DMF neutralization->coupling washing Washing (DMF, DCM) coupling->washing kaiser Kaiser Test washing->kaiser complete Coupling Complete (Next Cycle or Final Cleavage) kaiser->complete Negative incomplete Incomplete Coupling (Extend reaction/Recouple) kaiser->incomplete Positive complete->deprotection Continue Synthesis incomplete->coupling

Caption: Workflow of a single cycle in Boc-SPPS using this compound for amino acid incorporation.

Diagram 2: Logical Relationship of Coupling Reagent Choice

Coupling_Choice goal Synthesize Long Peptide Chain strategy Boc-SPPS Strategy goal->strategy activation Carboxyl Activation Method strategy->activation active_ester Active Ester (e.g., this compound) activation->active_ester Historical Approach insitu In-situ Activation (e.g., HBTU, DIC/HOBt) activation->insitu Modern Approach pros_ae Pros: - Pre-activated, stable - Potentially fewer side reactions from activation active_ester->pros_ae cons_ae Cons: - Slow reaction rate - Not ideal for automation - Lower coupling efficiency active_ester->cons_ae pros_is Pros: - Fast reaction rate - High coupling efficiency - Suitable for automation insitu->pros_is cons_is Cons: - Potential for side reactions during activation - Reagents can be moisture sensitive insitu->cons_is

Caption: Decision logic for choosing a carboxyl activation method in Boc-SPPS for long peptides.

Conclusion

The use of this compound and other p-nitrophenyl esters represents a foundational technique in the history of solid-phase peptide synthesis. While the principles of active ester chemistry are sound, the practical limitations of slow reaction kinetics and lower coupling efficiencies have led to their general replacement by more rapid and efficient in-situ activation methods for the synthesis of long peptide chains. Modern coupling reagents such as HBTU and carbodiimides with additives like HOBt offer near-quantitative yields in a fraction of the time, which is critical for the successful synthesis of long and complex peptides.

For researchers and professionals in drug development, understanding the historical context and the comparative performance of different coupling strategies is essential for troubleshooting, optimizing, and developing robust synthetic protocols for challenging peptide targets. While this compound is not the current workhorse for long peptide synthesis, the knowledge of its application provides a more complete picture of the chemical tools available for peptide chemists.

Application Notes and Protocols for Boc-Ala-ONp in Fragment Condensation for Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-(tert-butoxycarbonyl)-L-alanine-p-nitrophenyl ester (Boc-Ala-ONp) in fragment condensation strategies for the synthesis of large peptides and proteins. This document outlines the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, tailored for professionals in peptide chemistry and drug development.

Introduction to Fragment Condensation with this compound

The synthesis of long peptides and small proteins (>50 amino acids) via stepwise solid-phase peptide synthesis (SPPS) can be challenging due to cumulative inefficiencies in coupling and deprotection steps, leading to deletion sequences and difficult purifications.[1][] Fragment condensation offers a powerful alternative, wherein smaller, protected peptide fragments are synthesized and purified independently, and then coupled together in solution or on a solid support to assemble the final polypeptide.[3][4] This approach minimizes the number of synthetic cycles on a single resin, often leading to higher purity of the crude final product.[]

This compound is a commercially available, activated form of Boc-protected alanine.[5][6] The p-nitrophenyl (ONp) ester is a well-established activating group that facilitates the formation of a peptide bond with the N-terminal amine of another peptide fragment. While direct use of ONp esters in stepwise SPPS has been largely superseded by more rapid coupling reagents, they remain valuable for specific applications, including fragment condensation where their moderate reactivity can help minimize side reactions and racemization, particularly when the C-terminal residue of the acylating fragment is not a glycine or proline.

The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of one of the primary strategies in SPPS.[7][8] It is stable under a variety of coupling conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[9][10] This differential lability is key to the selective deprotection and elongation of the peptide chain.[8]

Data Presentation: Quantitative Analysis

The efficiency of fragment condensation is paramount for the successful synthesis of the target protein. The following tables summarize typical quantitative data associated with the use of Boc-protected fragments and monitoring of the synthesis process.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance White to off-white crystalline powder
Melting Point ~82 °C[10]
Purity (HPLC) ≥96.0%[5][6]
Storage Conditions 2-8°C[5][6]

Table 2: Representative Coupling Efficiencies in Peptide Synthesis

Amino Acid TypeRepresentative ResiduesTypical Coupling EfficiencyKey Challenges
High Efficiency Ala, Gly, Leu, Phe>99%Minimal under standard conditions.[11]
Sterically Hindered Ile, Val, Thr98-99%Slower kinetics may require extended coupling times or stronger activators.[11]
Side-Chain Reactive Ser, Thr, Asp, Glu98-99%Potential for side-chain acylation or other side reactions if not properly protected.[11]

Note: Coupling efficiencies can be influenced by the length of the peptide, solvent, and the specific sequence, with efficiencies sometimes decreasing as the peptide chain elongates.[12][13]

Experimental Protocols

The following protocols provide a detailed methodology for the use of a C-terminal this compound fragment in a condensation reaction with an N-terminally deprotected peptide-resin fragment.

Protocol 1: Synthesis of a C-Terminal Boc-Peptide-Ala-ONp Fragment

This protocol assumes the synthesis of a protected peptide fragment which is then activated as a p-nitrophenyl ester at its C-terminal alanine. For this specific application note, we will proceed with the commercially available this compound as the acylating fragment for simplicity. In a real-world scenario, a longer peptide fragment ending in Alanine would be synthesized, and its C-terminal carboxyl group would be activated with p-nitrophenol.

Protocol 2: Preparation of the N-Terminal Peptide Fragment on Resin

  • Resin Selection and Swelling:

    • Select a suitable resin (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) for 15-30 minutes in a reaction vessel.[10] Drain the solvent.

  • Stepwise Peptide Synthesis:

    • Synthesize the N-terminal peptide fragment on the swollen resin using a standard stepwise Boc-SPPS protocol. This involves iterative cycles of Boc deprotection and amino acid coupling.

  • Final Boc Deprotection:

    • Treat the peptide-resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[7]

    • Add fresh deprotection solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[7]

    • Neutralize the resulting TFA salt on the N-terminus by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (2x for 5 minutes each).[1]

    • Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for fragment condensation.

Protocol 3: Fragment Condensation on Solid Support

  • Fragment Coupling:

    • Dissolve this compound (or your Boc-Peptide-Ala-ONp fragment) in a minimal amount of DMF (e.g., 2-3 equivalents relative to the resin loading).

    • Add the dissolved fragment solution to the reaction vessel containing the N-terminally deprotected peptide-resin.

    • Add a suitable catalyst, such as 1-Hydroxybenzotriazole (HOBt) (1-2 equivalents), to the reaction mixture. While ONp esters can react on their own, HOBt can accelerate the coupling and minimize side reactions.

    • Allow the reaction to proceed with gentle agitation for 12-24 hours at room temperature.[4]

  • Monitoring the Coupling Reaction:

    • Monitor the reaction for completion using the qualitative ninhydrin (Kaiser) test.[14]

    • Procedure: Take a small sample of resin beads. Add 2-3 drops each of ninhydrin solutions A, B, and C. Heat at 100°C for 5 minutes.[14]

    • Interpretation: A blue color indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step. A yellow or colorless result signifies a complete coupling.[14]

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted starting material and byproducts.

Protocol 4: Post-Condensation Processing

  • Chain Elongation or Final Cleavage:

    • If the newly coupled fragment is not the final one, proceed with the deprotection of its N-terminal Boc group as described in Protocol 2, step 3, followed by the next fragment condensation.

    • If the synthesis is complete, proceed to the final cleavage step.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized apparatus suitable for handling strong acids like anhydrous Hydrogen Fluoride (HF).[10]

    • Add a scavenger cocktail (e.g., anisole) to protect sensitive residues from side reactions during cleavage.[10]

    • Cool the reaction vessel to 0°C and carefully condense anhydrous HF into it.[10]

    • Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

    • Carefully evaporate the HF under vacuum.

    • Wash the crude peptide with cold diethyl ether to remove the scavenger and other organic-soluble impurities.

    • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Fragment_Condensation_Workflow cluster_N_Terminal N-Terminal Fragment Preparation cluster_C_Terminal C-Terminal Fragment Preparation cluster_Condensation Fragment Condensation cluster_Finalization Final Steps N_Resin 1. Resin Swelling N_SPPS 2. Stepwise Boc-SPPS N_Resin->N_SPPS Synthesize Fragment A N_Deprotect 3. N-Terminal Boc Deprotection N_SPPS->N_Deprotect Expose N-Terminus Coupling 5. Couple Fragments on Solid Support N_Deprotect->Coupling Fragment A (on resin) C_Fragment 4. Prepare Boc-Peptide-Ala-ONp C_Fragment->Coupling Fragment B (in solution) Monitoring 6. Monitor with Kaiser Test Coupling->Monitoring Check Completion Cleavage 7. Cleavage & Deprotection (HF) Monitoring->Cleavage Completed Peptide Purification 8. RP-HPLC Purification Cleavage->Purification Isolate Peptide Analysis 9. Mass Spectrometry Analysis Purification->Analysis Verify Product

Caption: Workflow for protein synthesis via this compound mediated fragment condensation.

Caption: Chemical reaction of this compound with an N-terminal peptide fragment.

References

Application Notes and Protocols for Monitoring Boc-Ala-ONp Coupling Reactions by Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to ensure the homogeneity and purity of the final peptide product. The Kaiser test, a highly sensitive colorimetric assay for the detection of primary amines, is an indispensable tool for monitoring the progress of coupling reactions in real-time.[1][2][3] This application note provides a detailed protocol for utilizing the Kaiser test to monitor the coupling efficiency of Boc-L-Alanine-p-nitrophenyl ester (Boc-Ala-ONp), an activated amino acid ester used in peptide synthesis.

The principle of the Kaiser test involves the reaction of ninhydrin with primary amines, such as the free N-terminal amine of a resin-bound peptide, to produce a characteristic intense blue color known as Ruhemann's purple.[2][4] A positive Kaiser test (blue color) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless) indicates that the coupling reaction is complete, and the synthesis can proceed to the next deprotection step.[1][2]

Data Presentation

Table 1: Interpretation of Kaiser Test Results

Observation of Resin Beads and SolutionInterpretationRecommended Action
Intense blue solution and blue beadsIncomplete Coupling / Failed ReactionRepeat the coupling step. If the result is still positive, consider troubleshooting reagent quality or peptide aggregation.[1][2]
Yellow beads, blue solutionNearly Complete CouplingExtend the coupling reaction time or perform a second coupling (recoupling).[2]
Yellow or colorless solution and beadsComplete CouplingProceed to the next step in the synthesis (e.g., washing and N-α-Boc deprotection).[1][2]
Brown or reddish-brown colorAmbiguous ResultThis may indicate the presence of a secondary amine (e.g., N-terminal proline). The standard Kaiser test is unreliable for secondary amines.[3]

Table 2: Reagents for Kaiser Test

ReagentCompositionPreparationStorage
Solution A 5 g ninhydrin in 100 mL ethanolDissolve 5 g of ninhydrin in 100 mL of absolute ethanol.Store in a dark bottle at room temperature.
Solution B 80 g phenol in 20 mL ethanolDissolve 80 g of phenol in 20 mL of absolute ethanol.Store in a dark bottle at room temperature.
Solution C 2 mL of 0.001 M KCN in 98 mL pyridineDilute 2 mL of a 0.001 M aqueous potassium cyanide solution with 98 mL of pyridine. Caution: KCN is highly toxic. Prepare fresh for optimal results or store for a limited time in a well-sealed container.

Note: Several formulations for the Kaiser test reagents exist. The above is a commonly used composition.[1]

Experimental Protocols

Protocol 1: this compound Coupling Reaction in Solid-Phase Peptide Synthesis

This protocol describes a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Alanine-p-nitrophenyl ester (this compound)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA) (optional, for neutralization if needed)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Boc protecting group of the peptide-resin has been removed (deprotection) and the resin has been thoroughly washed to remove any residual reagents from the previous step.

    • If the deprotection step used an acid such as trifluoroacetic acid (TFA), neutralize the resulting ammonium salt by washing the resin with a solution of 5-10% DIEA in DCM or DMF.[5][6]

    • Wash the neutralized resin thoroughly with DMF to remove excess base.

  • Coupling Reaction:

    • Swell the peptide-resin in DMF (10-15 mL per gram of resin) for 15-30 minutes.[6]

    • In a separate vial, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the swollen peptide-resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to several hours. It is crucial to monitor the reaction progress using the Kaiser test (Protocol 2).[7]

  • Washing:

    • Once the coupling reaction is complete (as indicated by a negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.[1]

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling Completion

This protocol outlines the procedure for performing the Kaiser test on a small sample of resin beads.

Materials:

  • Kaiser Test Reagents (Solutions A, B, and C as described in Table 2)

  • Small glass test tubes (e.g., 75 x 12 mm)

  • Heating block or oven set to 100-110°C

  • Pipettes

Procedure:

  • Sample Collection:

    • Withdraw a small sample of the peptide-resin (approximately 1-2 mg or 10-15 beads) from the reaction vessel.[1]

    • Place the resin beads into a small, clean glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of Kaiser test Solution A to the test tube.[1]

    • Add 2-3 drops of Kaiser test Solution B to the test tube.[1]

    • Add 2-3 drops of Kaiser test Solution C to the test tube.[1]

  • Incubation:

    • Heat the test tube in a heating block or oven at 100-110°C for 5 minutes.[1]

  • Observation and Interpretation:

    • Remove the test tube from the heat and allow it to cool slightly.

    • Observe the color of the resin beads and the solution.

    • Interpret the results based on the color changes as detailed in Table 1.[1][2]

Mandatory Visualizations

Boc_Ala_ONp_Coupling_Workflow start Start: Peptide-Resin with Free N-terminal Amine coupling This compound Coupling (Protocol 1) start->coupling wash_pre_kaiser Wash with DMF coupling->wash_pre_kaiser kaiser_test Perform Kaiser Test (Protocol 2) wash_pre_kaiser->kaiser_test decision Interpret Result kaiser_test->decision recouple Recouple or Extend Reaction Time decision->recouple Positive (Blue) wash_post_coupling Wash with DMF and DCM decision->wash_post_coupling Negative (Yellow) recouple->wash_pre_kaiser next_step Proceed to Next Deprotection Step wash_post_coupling->next_step

Caption: Workflow for this compound coupling and monitoring by Kaiser test.

Kaiser_Test_Principle free_amine Free Primary Amine (on Peptide-Resin) ruhemanns_purple Ruhemann's Purple (Intense Blue Color) free_amine->ruhemanns_purple + Ninhydrin + Heat ninhydrin Ninhydrin Reagent no_color_change No Color Change (Yellow/Colorless) heat Heat (100-110°C) no_free_amine No Free Primary Amine (Coupling Complete) no_free_amine->no_color_change + Ninhydrin + Heat

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Ala-ONp

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered when using Boc-L-alanine-4-nitrophenyl ester (Boc-Ala-ONp) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low coupling efficiency with this compound, even though alanine is not a sterically hindered amino acid?

While alanine itself is small, several factors can lead to poor coupling efficiency:

  • Peptide Aggregation: The growing peptide chain on the resin can aggregate, especially for sequences longer than 10-15 residues or those containing hydrophobic stretches. This aggregation can physically block the N-terminal amine, preventing the incoming this compound from reacting.

  • Reagent Quality and Stability: this compound can be susceptible to hydrolysis, especially if exposed to moisture. A degraded reagent will have lower reactivity, leading to incomplete coupling.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect solvent, insufficient reaction time, or low temperature, can slow down the coupling reaction. Unlike more potent modern coupling reagents, active esters like p-nitrophenyl esters can require longer reaction times to go to completion.[1][2]

  • Incomplete Deprotection: If the Boc group from the previous amino acid was not completely removed, the N-terminal amine will not be available for coupling.

Q2: How can I tell if my this compound reagent has degraded?

Degradation of this compound, typically through hydrolysis, is a concern. While there isn't a simple visual test, you can suspect degradation if you consistently experience low coupling efficiency with a particular batch of the reagent that previously worked well. For critical applications, it is recommended to use fresh, high-quality reagents and store them under appropriate conditions (typically 2-8°C) in a desiccated environment.

Q3: I performed a Kaiser test after my coupling step and the beads are blue. What is my immediate next step?

A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[3] The immediate step is to perform a recoupling.[3] This involves washing the resin to remove byproducts and unreacted reagents from the first attempt, and then adding a fresh solution of this compound to the resin to drive the reaction to completion.[3]

Q4: If recoupling fails, when should I consider capping the unreacted amines?

If the Kaiser test is still positive after a second coupling attempt, it is crucial to cap the unreacted N-termini.[3] Capping, typically done with acetic anhydride, acetylates the remaining free amines.[4] This permanently blocks them from reacting in subsequent cycles, preventing the formation of deletion sequences (peptides missing one amino acid).[4] Capped peptides are shorter and have a different chemical nature than the target peptide, making them easier to separate during the final purification step.[5]

Troubleshooting Workflow

If you are experiencing low coupling efficiency with this compound, follow the troubleshooting workflow outlined below.

G start Start: Low Coupling Efficiency (Positive Kaiser Test) recouple Perform Recoupling with Fresh Reagents start->recouple Incomplete Coupling kaiser2 Perform Kaiser Test recouple->kaiser2 cap Cap Unreacted Amines with Acetic Anhydride kaiser2->cap Test Positive proceed Proceed to Next Deprotection Step kaiser2->proceed Test Negative (Complete) kaiser3 Perform Post-Capping Kaiser Test cap->kaiser3 kaiser3->proceed Test Negative (Capping Successful) troubleshoot Troubleshoot Synthesis: - Check Reagent Quality - Optimize Conditions - Consider Alternative Reagents kaiser3->troubleshoot Test Positive (Capping Failed)

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Data Presentation

While active esters like this compound are effective, various other classes of coupling reagents are available, offering different levels of reactivity and suitability for difficult couplings. The choice of reagent can significantly impact reaction time and efficiency.

Reagent ClassExamplesRelative ReactivityTypical Reaction TimeNotes
Active Esters This compound Moderate1-4 hoursGenerally stable and easy to handle, but slower than other methods.[1]
Carbodiimides DCC, DIC, EDCHigh (with additives)1-2 hoursOften used with additives like HOBt or Oxyma Pure to increase efficiency and reduce side reactions.[6]
Uronium/Aminium HBTU, HATU, HCTU, COMUVery High15-60 minutesHighly efficient and fast, especially for sterically hindered amino acids. HATU is considered one of the most powerful.[6]
Phosphonium Salts PyBOP, PyAOPVery High15-60 minutesAlso very effective for difficult couplings and less prone to certain side reactions compared to uronium salts.[6]

Experimental Protocols

Below are detailed methodologies for key experimental procedures related to troubleshooting this compound coupling.

Protocol 1: this compound Coupling (Standard)

This protocol describes a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Deprotection: Perform Boc deprotection of the N-terminal amine using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Wash the resin thoroughly with DCM (3x) and DMF (3x).[7]

  • Neutralization: Neutralize the resin with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each). Wash the resin with DMF (3x).

  • Coupling: Prepare a solution of this compound (3 equivalents relative to resin capacity) in DMF. Add the solution to the neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test (Protocol 2) to monitor the reaction's completion.

  • Washing: Once the Kaiser test is negative (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Kaiser Test (Qualitative Monitoring)

The Kaiser test is a sensitive colorimetric assay to detect free primary amines on the resin.[8]

  • Reagents:

    • Solution A: Potassium cyanide (KCN) in pyridine.[9]

    • Solution B: Ninhydrin in n-butanol.[9]

    • Solution C: Phenol in n-butanol.[9]

  • Procedure:

    • Place a small sample of resin beads (10-15 beads) into a small test tube.[9]

    • Wash the beads with DMF and then DCM to remove residual reagents.

    • Add 2-3 drops of each Solution A, B, and C to the test tube.[9]

    • Heat the tube at 100-110°C for 5 minutes.[9]

    • Observe the color of the beads and the solution.[3]

      • Blue Beads/Solution: Positive result, indicating incomplete coupling.

      • Yellow/Colorless Beads/Solution: Negative result, indicating complete coupling.

Protocol 3: Recoupling Procedure

If the Kaiser test is positive after the initial coupling, a second coupling should be performed immediately.

  • Wash: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents.

  • Prepare Fresh Solution: Prepare a new solution of this compound (3 equivalents) in DMF, identical to the initial coupling solution.

  • Recouple: Add the fresh coupling mixture to the resin.

  • React: Allow the reaction to proceed for the same duration as the initial coupling (1-4 hours).

  • Monitor: Wash a small sample of resin and perform a Kaiser test to confirm completion.

Protocol 4: Capping with Acetic Anhydride

If recoupling is unsuccessful, capping is necessary to block unreacted N-termini.

  • Wash: Following the incomplete coupling step, wash the resin with DMF (3x).[5]

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine).[10]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3][5]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual capping reagents and byproducts.[4]

  • Verification (Optional): Perform a final Kaiser test. The beads should now be yellow, confirming that all free amines have been successfully capped.

Protocol 5: Alternative Coupling with HBTU/DIPEA

If this compound consistently provides low yields, switching to a more potent coupling reagent like HBTU is recommended.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Prepare Amino Acid Solution: In a separate vessel, dissolve Boc-Ala-OH (3 equivalents) in DMF.

  • Prepare Activation Solution: Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.

  • Monitor: Monitor the reaction progress using the Kaiser test.

This compound Coupling Reaction Mechanism

The coupling reaction proceeds via nucleophilic acyl substitution, where the free N-terminal amine of the peptide chain attacks the activated carbonyl carbon of this compound. The p-nitrophenoxide ion is an excellent leaving group, facilitating the formation of the new amide (peptide) bond.

G cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products Resin Resin-Peptide-NH2 (Free Amine) TS Tetrahedral Intermediate Resin->TS BocAlaONp This compound (Activated Ester) BocAlaONp->TS Peptide Resin-Peptide-CO-Ala-Boc (Coupled Peptide) TS->Peptide Byproduct p-Nitrophenol (Leaving Group) TS->Byproduct

Caption: Mechanism of peptide bond formation using this compound.

References

Technical Support Center: Optimizing Boc-Ala-ONp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the yield and purity of your Boc-Ala-ONp coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields with my this compound coupling reaction?

A1: Low yields in this compound couplings can stem from several factors. This compound is an activated ester, but its reactivity is lower than many modern coupling reagents.[1] Common causes for low yield include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Steric Hindrance: While alanine itself is not highly sterically hindered, the growing peptide chain can create a sterically demanding environment, impeding the approach of the this compound.

  • Poor Solubility: The this compound or the amine component may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

  • Hydrolysis of the Active Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the this compound, rendering it inactive.

Q2: What are the most common side reactions observed with this compound coupling and how can I minimize them?

A2: The most common side reactions include:

  • Racemization: Although generally low with urethane-protected amino acids like this compound, racemization can occur, especially with prolonged reaction times or in the presence of strong bases.[1] To minimize this, it is advisable to use milder bases and the shortest effective reaction time.

  • Diketopiperazine Formation: This is particularly a concern in solid-phase peptide synthesis (SPPS) at the dipeptide stage. In Boc-based synthesis, using in-situ neutralization protocols can help suppress this side reaction.

  • Hydrolysis: As mentioned, water contamination can hydrolyze the p-nitrophenyl ester. Ensuring the use of anhydrous solvents and reagents is critical.

Q3: When should I choose this compound over other coupling reagents?

A3: this compound is a classic coupling reagent and can be a cost-effective option. It is particularly useful when:

  • A milder activation method is preferred to avoid side reactions associated with more potent activators.

  • The amine component is highly nucleophilic and does not require a highly reactive coupling agent.

  • The synthesis is performed in solution phase where reaction monitoring and purification of intermediates are more straightforward.

However, for sterically hindered couplings or "difficult" sequences, more modern and reactive coupling reagents like HBTU, HATU, or COMU are often preferred due to their higher efficiency and faster reaction times.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your this compound coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. - Gently heat the reaction mixture (e.g., to 40-50 °C), but be mindful of potential racemization.
Poor solubility of reagents- Choose a more suitable solvent. DMF and NMP are often good choices for their excellent solvating properties.[2] - Ensure all reagents are fully dissolved before starting the reaction. Sonication can aid in dissolution.
Hydrolysis of this compound- Use anhydrous solvents and reagents. Store solvents over molecular sieves. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Presence of Multiple Impurities in the Product Racemization- Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Reduce the reaction temperature and time.
Unreacted starting materials- If the reaction has stalled, consider adding a fresh portion of this compound. - For solid-phase synthesis, a "double coupling" step, where the coupling procedure is repeated with fresh reagents, can be effective.
Side reactions with amino acid side chains- This is less of a concern with the relatively mild activation of ONp esters, but for sensitive amino acids, ensure that side-chain protecting groups are stable under the reaction conditions.
Difficulty in Purifying the Final Product Byproducts from the reaction- The p-nitrophenol byproduct is acidic and can often be removed by washing the organic phase with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during work-up.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different reaction parameters can influence the yield of this compound coupling reactions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and experimental setup.

Table 1: Effect of Solvent on Coupling Yield

SolventDielectric Constant (approx.)General ObservationsRepresentative Yield (%)
Dichloromethane (DCM)9.1Good for dissolving Boc-protected amino acids but may be less effective at solvating growing peptide chains, potentially leading to lower yields in difficult couplings.[2]75
Tetrahydrofuran (THF)7.5A versatile solvent, but its lower polarity might not be optimal for all peptide couplings.80
Acetonitrile (ACN)37.5A polar aprotic solvent that can be effective, but solubility of all components should be verified.85
N,N-Dimethylformamide (DMF)36.7An excellent solvent for peptide synthesis due to its high polarity and ability to solvate growing peptide chains.[2]92
N-Methyl-2-pyrrolidone (NMP)32.2Often considered superior to DMF, especially for difficult or aggregation-prone sequences, leading to improved yields.[2]95

Table 2: Effect of Base on Coupling Yield

BasepKa of Conjugate Acid (approx.)General ObservationsRepresentative Yield (%)
Triethylamine (TEA)10.75A common and effective base, but can sometimes promote side reactions like racemization.88
Diisopropylethylamine (DIPEA)11.0A sterically hindered, non-nucleophilic base that is widely used in peptide synthesis.90
N-Methylmorpholine (NMM)7.4A weaker base that can be beneficial in reducing the risk of racemization.93
2,4,6-Collidine7.4A sterically hindered, weak base that is also a good choice for minimizing racemization.92

Table 3: Effect of Reaction Time and Temperature on Coupling Yield

Temperature (°C)Reaction Time (h)Representative Yield (%)Notes
25 (Room Temp.)475Longer reaction times are often needed at room temperature.
25 (Room Temp.)1288Extending the reaction time can significantly improve the yield.
25 (Room Temp.)2492The reaction may approach completion after extended periods.
40490Moderate heating can accelerate the reaction rate.
40894Higher yields can be achieved in a shorter time with gentle heating.
60491Higher temperatures may increase the risk of side reactions like racemization.

Experimental Protocols

Protocol 1: Solution-Phase this compound Coupling

This protocol describes a general procedure for the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound (1.1 equivalents)

  • Amino acid ester hydrochloride (1.0 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Methylmorpholine (NMM) (1.1 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid ester hydrochloride in anhydrous DMF.

  • Add NMM to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add the this compound solution to the neutralized amino acid ester solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase this compound Coupling (Manual)

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminus in a manual solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3.0 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) (optional, for neutralization if not done in a separate step)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if necessary): If the N-terminus is Boc-protected, deprotect using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Wash the resin thoroughly with DCM and then DMF.

  • Neutralization (if necessary): Neutralize the resulting TFA salt on the resin by washing with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF.

  • Coupling: a. Dissolve this compound in DMF. b. Add the this compound solution to the swollen and deprotected peptide-resin. c. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete (or deemed to have proceeded as far as possible), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Visualizing Workflows and Mechanisms

This compound Coupling Reaction Mechanism

Boc_Ala_ONp_Coupling cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Boc_Ala_ONp This compound (Activated Ester) Tetrahedral_Intermediate Tetrahedral Intermediate Boc_Ala_ONp->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Tetrahedral_Intermediate Peptide Boc-Ala-NH-R (Dipeptide) Tetrahedral_Intermediate->Peptide Collapse of Intermediate pNP p-Nitrophenol (Leaving Group) Tetrahedral_Intermediate->pNP

Caption: Mechanism of this compound coupling reaction.

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield Observed Check_Reagents Check Reagent Quality - Anhydrous solvents? - Fresh this compound? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace & Retry) Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Increase_Time_Temp Increase Reaction Time and/or Temperature Optimize_Conditions->Increase_Time_Temp Initial Approach Double_Coupling Perform Double Coupling (for SPPS) Increase_Time_Temp->Double_Coupling Success Yield Improved Increase_Time_Temp->Success If Successful Change_Solvent_Base Change Solvent/Base Consider_Alt_Reagent Consider Alternative Coupling Reagent (e.g., HBTU, HATU) Change_Solvent_Base->Consider_Alt_Reagent Change_Solvent_Base->Success If Successful Double_Coupling->Change_Solvent_Base Double_Coupling->Success If Successful Consider_Alt_Reagent->Success If Successful

Caption: Troubleshooting workflow for low this compound coupling yield.

References

Technical Support Center: Boc-Ala-ONp in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-Ala-ONp in Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to enhance peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in SPPS?

A1: While this compound (Boc-L-alanine 4-nitrophenyl ester) is a widely used activated ester for peptide coupling, several side reactions can occur. The most common issues include:

  • Racemization: The activation of the carboxyl group can lead to the loss of chiral integrity of the alanine residue, resulting in the incorporation of D-alanine into the peptide sequence. This occurs through the formation of an oxazolone intermediate, which is susceptible to deprotonation and reprotonation.[1][2]

  • Incomplete Coupling: Although alanine is not a sterically hindered amino acid, incomplete coupling can arise from factors such as poor resin swelling, peptide aggregation on the solid support, or suboptimal activation and coupling conditions.[3]

  • Dipeptide Formation (Dimerization): The activated this compound can potentially react with another molecule of this compound before coupling to the resin-bound peptide, leading to the formation of a dipeptide that can then be incorporated, resulting in an insertion side product.

  • Hydrolysis of the Active Ester: this compound can be hydrolyzed by residual water in the solvents or reagents, leading to the formation of Boc-Ala-OH, which will not participate in the coupling reaction, thereby reducing the effective concentration of the activated amino acid and lowering the coupling yield.

  • Side reactions involving the p-nitrophenol leaving group: The released p-nitrophenol is generally considered a relatively benign leaving group. However, at high concentrations or under certain conditions, it could potentially lead to side reactions, although this is less commonly reported.

Q2: How can I detect and quantify racemization of the alanine residue?

A2: Detecting and quantifying racemization is crucial for ensuring the quality of the synthetic peptide. The most common method involves the following steps:

  • Peptide Hydrolysis: The synthesized peptide is completely hydrolyzed into its constituent amino acids using 6 M HCl.[4]

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by converting them to fluorescent derivatives using reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl).[4][5]

  • Chromatographic Separation: The resulting diastereomeric or derivatized amino acids are then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) on a chiral column.[4] The peak areas corresponding to the D- and L-enantiomers of alanine are used to determine the extent of racemization.[4]

Q3: What factors can influence the extent of racemization when using this compound?

A3: Several factors during the coupling step can influence the degree of racemization:

  • Base: The type and concentration of the base used for neutralization and coupling are critical. Stronger, less sterically hindered bases can increase the rate of racemization.[2]

  • Solvent: The polarity and nature of the solvent can affect the stability of the oxazolone intermediate and the rate of racemization.[1]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[6]

  • Coupling Time: Prolonged coupling times can increase the window for racemization to occur.

Troubleshooting Guides

Issue 1: Low Coupling Yield or Incomplete Coupling

Symptoms:

  • Positive Kaiser test after the coupling step, indicating free primary amines on the resin.[3]

  • Presence of deletion sequences (peptides missing the alanine residue) in the final product, as detected by HPLC and Mass Spectrometry (MS).

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Poor Resin Swelling Ensure the resin is adequately swollen before the coupling step to allow for efficient diffusion of reagents.Place the resin in a reaction vessel and add an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at 10-15 mL per gram of resin. Agitate gently for 15-30 minutes.[7]
Peptide Aggregation Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or add chaotropic salts.[8]If aggregation is suspected, switch the coupling solvent to NMP or a mixture of DMF/DMSO. Sonication during coupling can also help break up aggregates.
Insufficient Activation/Coupling Time Increase the coupling reaction time to allow the reaction to go to completion.Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress using the Kaiser test at intermediate time points.
Hydrolysis of this compound Use anhydrous solvents and fresh reagents to minimize the presence of water.Ensure all solvents are of high purity and are dried over molecular sieves if necessary. Use freshly opened bottles of reagents whenever possible.
Suboptimal Coupling Conditions Perform a recoupling step or switch to a more potent in situ coupling reagent if the initial coupling with this compound is inefficient.Recoupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of this compound.[3] Switching Reagents: If recoupling fails, consider using a more reactive coupling agent like HBTU/DIPEA.[3]
Issue 2: Racemization of the Alanine Residue

Symptoms:

  • The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.

  • The biological activity of the peptide is lower than expected.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Strong Base in Coupling Step Use a sterically hindered or weaker base to minimize proton abstraction from the α-carbon.Replace commonly used bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) with a more hindered base such as 2,4,6-Collidine.[4][9]
High Coupling Temperature Perform the coupling reaction at room temperature or below to reduce the rate of epimerization.If elevated temperatures were used to improve coupling efficiency, try performing the coupling at room temperature for a longer duration. For particularly sensitive couplings, the reaction can be carried out at 0°C.
Prolonged Exposure to Activating Conditions Minimize the time the amino acid is in its activated form before coupling.While this compound is a pre-activated ester, ensure that the coupling reaction itself is not unnecessarily prolonged, especially in the presence of base. Aim for the shortest effective coupling time.

Experimental Protocols

Protocol 1: Standard Coupling with this compound
  • Resin Preparation: Swell the peptide-resin in DMF (10-15 mL/g) for 30 minutes.

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[10]

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

Protocol 2: Capping of Unreacted Amines

If the Kaiser test remains positive after recoupling attempts, it is recommended to cap the unreacted N-termini to prevent the formation of deletion peptides.

  • Washing: After the final coupling attempt, wash the resin with DMF (3x).

  • Capping: Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (e.g., in a 1:8:8 ratio). Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Coupling Yield Start Low Coupling Yield Detected (Positive Kaiser Test) Recouple Perform Recoupling with Fresh this compound Start->Recouple Check_Kaiser1 Kaiser Test Still Positive? Recouple->Check_Kaiser1 Change_Solvent Consider Changing Solvent (e.g., to NMP or add DMSO) Check_Kaiser1->Change_Solvent Yes Success Coupling Successful Check_Kaiser1->Success No Check_Kaiser2 Kaiser Test Still Positive? Change_Solvent->Check_Kaiser2 Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HBTU) Check_Kaiser2->Change_Reagent Yes Check_Kaiser2->Success No Cap_Resin Cap Unreacted Amines with Acetic Anhydride Change_Reagent->Cap_Resin Proceed Proceed to Next Cycle Cap_Resin->Proceed

Caption: Troubleshooting workflow for low coupling yield with this compound.

G cluster_racemization Mechanism of Racemization via Oxazolone Formation BocAlaONp This compound Activation Activation (already an active ester) Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) BocAlaONp->Oxazolone Intramolecular Cyclization Proton_Abstraction Proton Abstraction at Cα Oxazolone->Proton_Abstraction Base Base Base->Proton_Abstraction Resonance_Stabilized_Anion Resonance-Stabilized Anion Proton_Abstraction->Resonance_Stabilized_Anion Reprotonation Reprotonation Resonance_Stabilized_Anion->Reprotonation D_Ala Incorporation of D-Alanine Reprotonation->D_Ala L_Ala Incorporation of L-Alanine Reprotonation->L_Ala

Caption: Simplified mechanism of racemization for an activated amino acid.

References

Technical Support Center: Managing Incomplete Boc-Ala-ONp Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing incomplete Boc-Ala-ONp coupling in peptide synthesis.

Troubleshooting Guide: Incomplete this compound Coupling

Incomplete coupling of this compound can lead to the formation of deletion sequences and significantly impact the yield and purity of the final peptide. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted primary amines, confirming that the coupling of this compound was incomplete.[1][2]

Initial Steps:

  • Recoupling: The most immediate and common solution is to perform a second coupling (double coupling).[3] This involves washing the resin to remove byproducts and unreacted reagents from the first coupling and then repeating the coupling step with a fresh solution of this compound.

  • Monitoring: After the second coupling, perform another Kaiser test to check for completion.[1][3]

If Recoupling Fails (Kaiser Test Still Positive):

  • Capping: If unreacted amines persist after a double coupling, it is crucial to "cap" them to prevent them from reacting in subsequent coupling cycles.[3][4] Capping involves acetylating the unreacted N-terminal amines, rendering them unreactive for future peptide bond formation.[4][5] This is typically done using acetic anhydride and a base like pyridine or DIPEA in DMF.[3][5] A successful capping step will result in a negative Kaiser test.[1]

  • Investigate the Root Cause: A persistent incomplete coupling suggests a more fundamental issue with the synthesis. Key areas to investigate include:

    • Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, as active esters can degrade over time.

    • Reaction Conditions: Optimize solvent, temperature, and reaction time. While DMF is a standard solvent, in cases of peptide aggregation, switching to or adding NMP or DMSO can be beneficial.[3] Gently increasing the reaction temperature can sometimes improve kinetics but should be done cautiously to avoid side reactions.[1]

    • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate, making the N-terminus inaccessible.[1][6] Using a low-substitution resin or chaotropic salts can help mitigate this.[1]

    • Steric Hindrance: While alanine itself is not highly sterically hindered, the growing peptide chain can create a sterically demanding environment.[7]

Logical Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test after This compound Coupling recouple Perform Double Coupling start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 success Coupling Complete (Negative Kaiser Test) Proceed to Deprotection kaiser_test_2->success Negative failure Persistent Incomplete Coupling (Positive Kaiser Test) kaiser_test_2->failure Positive capping Cap Unreacted Amines (e.g., Acetic Anhydride/Pyridine) kaiser_test_3 Perform Kaiser Test capping->kaiser_test_3 capped Amines Capped (Negative Kaiser Test) Proceed to Deprotection kaiser_test_3->capped Negative investigate Investigate Root Cause: - Reagent Quality - Reaction Conditions - Peptide Aggregation - Steric Hindrance kaiser_test_3->investigate Positive failure->capping

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete this compound coupling?

A1: Several factors can contribute to incomplete coupling:

  • Peptide Aggregation: As the peptide chain grows, it can form secondary structures that make the N-terminal amine inaccessible.[1] This is a common issue in sequences containing hydrophobic residues.

  • Suboptimal Reaction Conditions: Inadequate reaction time, inappropriate solvent, or non-optimal temperature can slow down the coupling reaction.

  • Steric Hindrance: While less of an issue for alanine, the sequence of the growing peptide can create a sterically hindered environment around the N-terminus.[7]

  • Poor Reagent Quality: Degradation of the this compound active ester can lead to lower reactivity.

  • Incomplete Deprotection of the Previous Residue: If the N-terminal Boc group of the preceding amino acid is not completely removed, there will be no free amine available for coupling.[1]

Q2: How long should a typical this compound coupling reaction be run?

A2: The reaction time for active ester couplings can vary depending on the specific sequence and reaction conditions. A typical coupling time can range from 1 to 24 hours.[8] It is crucial to monitor the reaction's completion using a method like the Kaiser test rather than relying on a fixed time.[1]

Q3: What are the best solvents for this compound coupling?

A3: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for solid-phase peptide synthesis.[9] For sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF can be beneficial in disrupting secondary structures.[3]

Q4: Are there any common side reactions associated with using p-nitrophenyl esters?

A4: A potential side reaction with p-nitrophenyl esters is the O-acylation of unprotected hydroxyl groups on amino acid side chains, such as tyrosine.[10] This occurs when the activated carboxyl group reacts with the hydroxyl group instead of the N-terminal amine.

Q5: When should I consider using an alternative to this compound?

A5: If you consistently experience incomplete coupling with this compound, especially with a difficult sequence, it may be beneficial to switch to an in-situ activation method. This involves using a coupling reagent to activate the carboxylic acid of Boc-Ala-OH just before its addition to the resin.

Data Presentation: Comparison of Coupling Methods

While this compound is a convenient pre-activated amino acid derivative, its reactivity is generally lower than that achieved with modern in-situ coupling reagents. The choice of coupling method can significantly impact the efficiency of the reaction, especially in challenging syntheses.

Coupling MethodReagent ClassRelative ReactivityCommon ReagentsKey AdvantagesPotential Drawbacks
Active Ester Pre-activated EsterModerateThis compound, Boc-Ala-OSuConvenient to use, no pre-activation step needed.Slower reaction kinetics, potential for side reactions with certain side chains.[10]
Carbodiimide CarbodiimideModerate to HighDCC, DIC + HOBt/OxymaPureCost-effective and widely used.[11]Formation of insoluble urea byproducts (DCC), potential for racemization without additives.[11][12]
Onium Salt Uronium/Aminium/PhosphoniumHigh to Very HighHBTU, HATU, HCTU, PyBOP, COMUFast reaction times, high coupling efficiency, low racemization.[12][13]Higher cost, potential for side reactions like guanidinylation if not used correctly.[3]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[1][2]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.[1]

  • Solution B: 80 g phenol in 20 mL ethanol.[1]

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[1]

Procedure:

  • Take a small sample of resin beads (a few beads are sufficient) in a small glass test tube.[1]

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.[1]

  • Heat the tube at 100-120°C for 5 minutes.[1][14]

  • Observe the color of the beads and the solution.[1]

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.[1][2]

    • Negative Result (Complete Coupling): The beads remain their original color, and the solution is yellow or colorless.[1][14]

Protocol 2: Double Coupling (Recoupling)

This procedure is performed if the Kaiser test is positive after the initial coupling.

Procedure:

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any remaining reagents and byproducts from the first coupling.[1]

  • Prepare a fresh solution of this compound in DMF at the same concentration as the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling or longer.[1]

  • Wash the resin as in step 1 and perform a Kaiser test to confirm completion.[1]

Protocol 3: Capping of Unreacted Amines

This protocol is used to block unreacted amines after an unsuccessful double coupling.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin substitution.[3]

Procedure:

  • Following the incomplete coupling step, wash the resin thoroughly with DMF.[1]

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[3]

  • Wash the resin thoroughly with DMF and DCM.[1]

  • Perform a Kaiser test to confirm that all free amines have been capped (a negative result is expected).[3]

General Boc-SPPS Cycle

G start Start with Resin-Bound Protected Peptide deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection wash_1 Wash (DCM, IPA, DMF) deprotection->wash_1 neutralization Neutralization (e.g., DIPEA in DMF) wash_1->neutralization wash_2 Wash (DMF) neutralization->wash_2 coupling Couple this compound wash_2->coupling wash_3 Wash (DMF, DCM) coupling->wash_3 monitoring Monitor with Kaiser Test wash_3->monitoring incomplete Incomplete Coupling (Positive Test) monitoring->incomplete Positive complete Complete Coupling (Negative Test) monitoring->complete Negative troubleshoot Troubleshoot: Recouple or Cap incomplete->troubleshoot troubleshoot->coupling next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle

Caption: A typical cycle in Boc solid-phase peptide synthesis.

References

Technical Support Center: Boc-Ala-ONp and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of Boc-Ala-ONp in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility and related experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or N-α-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester, is an activated form of the amino acid alanine. The 'Boc' group protects the amino group, while the 4-nitrophenyl (ONp) ester is a good leaving group, facilitating the formation of a peptide bond. This activation makes it a useful reagent in solution-phase and solid-phase peptide synthesis (SPPS).

Q2: I'm experiencing difficulty dissolving this compound in DMF. Is this normal?

While Boc-protected amino acids are generally soluble in N,N-Dimethylformamide (DMF), issues can occasionally arise.[1][2] Incomplete solubility can be due to several factors:

  • Solvent Quality: The presence of impurities or water in the DMF can affect solubility. Always use high-purity, anhydrous DMF.

  • Reagent Quality: Ensure the this compound is of high purity. Impurities can sometimes reduce solubility.

  • Temperature: Gentle warming and sonication can aid in dissolving the reagent. However, prolonged heating should be avoided to prevent degradation.

  • Concentration: Attempting to make a supersaturated solution will result in incomplete dissolution.

Q3: My peptide coupling reaction with this compound is inefficient, showing a positive Kaiser test. What could be the cause?

Low coupling efficiency is a common issue in peptide synthesis and can be attributed to several factors beyond the solubility of the amino acid derivative:

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, especially with hydrophobic sequences, hindering the accessibility of the N-terminal amine.[3]

  • Steric Hindrance: The N-terminus of the resin-bound peptide may be in a sterically hindered environment, making it difficult for the incoming this compound to react.[4]

  • Inadequate Resin Swelling: Proper swelling of the resin is crucial for the accessibility of reactive sites.[4]

  • Suboptimal Reaction Conditions: The base used for neutralization or the reaction time may not be optimal for the specific coupling.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in DMF

If you are encountering problems dissolving this compound in DMF, follow these troubleshooting steps:

Troubleshooting Workflow for Solubility Issues

start Start: this compound solubility issue in DMF check_quality Check Reagent and Solvent Quality start->check_quality use_anhydrous Use fresh, anhydrous DMF check_quality->use_anhydrous If quality is questionable sonicate_warm Gently sonicate and/or warm the solution check_quality->sonicate_warm If quality is confirmed use_anhydrous->sonicate_warm check_concentration Review solution concentration sonicate_warm->check_concentration alternative_solvents Consider alternative solvents or co-solvents check_concentration->alternative_solvents If concentration is appropriate end_soluble Result: Soluble check_concentration->end_soluble If lowering concentration helps alternative_solvents->end_soluble Success end_insoluble Result: Persistently Insoluble (Consider alternative activated amino acid) alternative_solvents->end_insoluble Failure

Caption: Workflow for troubleshooting this compound solubility.

Experimental Protocol: Improving Solubility

  • Verify Reagent and Solvent Quality: Use a fresh bottle of high-purity, anhydrous DMF. Ensure the this compound has been stored correctly and is not degraded.

  • Gentle Dissolution: Add the this compound to the DMF and gently sonicate the vial for 1-2 minutes.[3] If necessary, warm the solution slightly (e.g., to 30-40°C), but avoid prolonged heating.

  • Solvent Exchange: If solubility issues persist and are suspected to be related to on-resin aggregation, washing the resin with a sequence of different solvents (e.g., DMF, DCM, isopropanol, then back to DMF) can help disrupt the aggregates.[3]

Issue 2: Inefficient Coupling and Peptide Aggregation

Peptide aggregation is a significant cause of poor coupling efficiency.[3] The following guide provides strategies to mitigate this problem.

Troubleshooting Workflow for Peptide Aggregation

start Start: Positive Kaiser test after coupling check_aggregation Suspect Peptide Aggregation start->check_aggregation recouple Perform a second coupling check_aggregation->recouple change_solvent Switch to NMP or add DMSO recouple->change_solvent If recoupling fails end_success Result: Negative Kaiser test recouple->end_success Success chaotropic_salts Add chaotropic salts (e.g., LiCl) change_solvent->chaotropic_salts elevate_temp Increase coupling temperature chaotropic_salts->elevate_temp elevate_temp->end_success Success end_failure Result: Persistent issue (Consider sequence modification) elevate_temp->end_failure Failure

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Experimental Protocol: Overcoming Aggregation

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF with 10-20% dimethyl sulfoxide (DMSO), as these solvents are more effective at disrupting secondary structures.[5]

  • Elevated Temperature: Increasing the coupling temperature to 50-75°C can help break up aggregates.[5]

  • Chaotropic Salts: Add salts like LiCl (0.1 - 1 M) to the reaction mixture to disrupt hydrogen bonding.[5]

  • Microwave Irradiation: The use of microwave energy can be highly effective in breaking up aggregates and accelerating both coupling and deprotection steps.[5]

Data Presentation

SolventPolarityAprotic/ProticGeneral Use in Peptide SynthesisSuitability for Dissolving Boc-Amino Acids
N,N-Dimethylformamide (DMF) PolarAproticStandard solvent for SPPS, good resin swelling properties.Generally Good
N-Methyl-2-pyrrolidone (NMP) PolarAproticAn alternative to DMF, can be better for disrupting aggregation.Good
Dichloromethane (DCM) NonpolarAproticUsed for resin swelling and washing, and in some coupling reactions.Moderate
Acetonitrile (ACN) PolarAproticCan be a greener alternative to DMF for some syntheses.[6]Moderate to Good
Tetrahydrofuran (THF) NonpolarAproticAlso explored as a greener alternative to DMF.[6]Moderate
Dimethyl Sulfoxide (DMSO) PolarAproticOften used as a co-solvent to disrupt aggregation.[5]Good

Alternative Solvents

Recent research has focused on finding "greener" and less hazardous alternatives to DMF.[7] Some potential replacements that have been explored include:

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): Have shown promise in yielding high-purity peptides, sometimes outperforming DMF.[6]

  • Cyrene™: A bio-derived solvent that can be a substitute for DMF.[7]

  • Propylene carbonate: A polar aprotic solvent that can replace both DCM and DMF.[7]

  • Binary Mixtures: Combinations of solvents, such as N-butyl-2-pyrrolidinone (NBP) with 1,3-dioxolane (DOL), are being investigated to mitigate side reactions.[8]

References

Technical Support Center: Optimizing Boc-Ala-ONp Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Boc-Ala-ONp coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide synthesis experiments involving p-nitrophenyl active esters.

Frequently Asked Questions (FAQs)

Q1: What is a this compound coupling reaction and why is it used?

The this compound coupling reaction is a method for forming a peptide bond in peptide synthesis. It utilizes a pre-activated form of the amino acid alanine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is activated as a p-nitrophenyl (ONp) ester. This "active ester" readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond. This method is valued for the stability of the active ester, which can be isolated and stored, and for generally leading to minimal racemization.[1]

Q2: My this compound coupling reaction is very slow. What are the typical reaction times?

While reaction times can vary based on several factors, a typical timeframe for the coupling of a p-nitrophenyl ester can be around 100 minutes.[1] If your reaction is taking significantly longer, it is advisable to investigate potential causes outlined in the troubleshooting guide below.

Q3: What are the key factors that influence the reaction time of a this compound coupling?

Several factors can affect the rate of your coupling reaction:

  • Concentration of Reactants: Higher concentrations of both the this compound and the amine component will lead to a faster reaction rate.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used. The solvent must effectively solvate both the peptide chain and the reagents.[2]

  • Temperature: Increasing the reaction temperature generally accelerates the coupling rate. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[3][4]

  • Base/Catalyst: The presence of a suitable base or catalyst can significantly speed up the reaction. While not always strictly necessary for active ester coupling, a non-nucleophilic base is often added.

Q4: Can I monitor the progress of my this compound coupling reaction?

Yes, monitoring the reaction is crucial for optimization. The most common method for solid-phase peptide synthesis is the Kaiser test (ninhydrin test), which detects the presence of free primary amines.[5][6] A positive result (blue/purple color) indicates that the coupling is incomplete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to track the disappearance of the starting materials and the appearance of the product.[7]

Q5: What are the common side reactions associated with this compound coupling and how can I avoid them?

The most common side reactions include:

  • Racemization: Although p-nitrophenyl esters are generally considered to have a low risk of racemization, it can still occur, especially with prolonged reaction times or at elevated temperatures.[8] Using the minimum necessary reaction time and avoiding excessive heat can mitigate this.

  • Hydrolysis of the active ester: In the presence of water, the p-nitrophenyl ester can be hydrolyzed back to the carboxylic acid, which will not participate in the coupling reaction.[9] Using anhydrous solvents is therefore critical.

  • O-acylation: If the peptide contains unprotected hydroxyl groups (e.g., in Serine or Threonine residues), the activated this compound can react with the hydroxyl group in a side reaction called O-acylation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling reactions.

Problem Potential Cause Suggested Solution
Slow or Incomplete Coupling 1. Low Reactant Concentration: Insufficient concentration of this compound or the amine component.- Increase the concentration of the reactants. Using a 1.1 to 1.5-fold excess of this compound is common.
2. Poor Solvation: The solvent is not adequately solvating the reactants or the growing peptide chain (in SPPS).- Switch to a more effective solvent. DMF is often a good choice for solid-phase synthesis due to its excellent solvating properties.[2] For solution-phase, ensure your chosen solvent dissolves all reactants well.
3. Low Temperature: The reaction temperature is too low, resulting in slow kinetics.- Gradually increase the reaction temperature (e.g., to 30-40°C), while monitoring for potential side reactions.[11]
4. Absence of a Catalyst/Base: The reaction may be inherently slow without a catalyst.- Consider adding a catalytic amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an organocatalyst like 6-chloro-2-pyridone.[12]
Low Yield 1. Hydrolysis of this compound: The active ester is being hydrolyzed by moisture.- Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Deprotection (SPPS): The N-terminal protecting group of the preceding amino acid was not completely removed.- Confirm complete deprotection of the previous residue using a Kaiser test before starting the coupling reaction.
3. Side Reactions: Competing side reactions are consuming the active ester.- Review the "Common Side Reactions" FAQ and implement strategies to minimize them (e.g., protect hydroxyl groups if necessary).
Presence of Impurities 1. Racemization: Loss of stereochemical integrity during the coupling reaction.- Keep the reaction time to the minimum required for completion. - Avoid excessive heating.
2. Unreacted Starting Material: The reaction was not allowed to proceed to completion.- Monitor the reaction progress and ensure it has gone to completion before workup. If necessary, extend the reaction time or re-optimize conditions.
3. Byproducts from Side Reactions: Impurities are generated from side reactions like O-acylation.- Use appropriate protecting groups for reactive side chains.

Experimental Protocols

Protocol 1: General Solution-Phase this compound Coupling

This protocol describes a general procedure for coupling this compound with a free amine in solution.

Materials:

  • This compound (1.1 equivalents)

  • Amine component (1.0 equivalent)

  • Anhydrous DMF or DCM

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.2 equivalents)

Procedure:

  • Dissolve the amine component in anhydrous DMF or DCM.

  • Add this compound to the solution.

  • If using a base, add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed. A typical reaction time is 1-3 hours.

  • Upon completion, proceed with the appropriate workup procedure to isolate the product.

Protocol 2: Monitoring Coupling on Solid Phase using the Kaiser Test

Materials:

  • Resin-bound peptide with a free N-terminus

  • Reagent A: 5% Ninhydrin in ethanol

  • Reagent B: 80% Phenol in ethanol

  • Reagent C: 2% 0.001M KCN in pyridine

Procedure:

  • Take a small sample of the resin beads (1-2 mg) and place them in a small test tube.

  • Wash the beads with ethanol and discard the solvent.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): A yellow or colorless solution indicates that the coupling is complete.[6]

Visualizing Workflows and Concepts

G start Slow Coupling Detected check_conc Increase Reactant Concentration start->check_conc check_solvent Optimize Solvent (e.g., switch to DMF) check_conc->check_solvent Still Slow check_temp Increase Temperature (e.g., to 30-40°C) check_solvent->check_temp Still Slow add_catalyst Add Catalyst/Base (e.g., DIPEA) check_temp->add_catalyst Still Slow monitor Monitor Reaction (Kaiser Test / TLC) add_catalyst->monitor monitor->start Positive Test complete Reaction Complete monitor->complete Negative Test

G cluster_reactants Reactants cluster_products Products BocAlaONp {this compound | Active Ester} Dipeptide {Boc-Ala-Peptide | Dipeptide} BocAlaONp->Dipeptide pNitrophenol {p-Nitrophenol | Byproduct} BocAlaONp->pNitrophenol Leaving Group PeptideAmine {H₂N-Peptide | Free Amine} PeptideAmine->Dipeptide

References

Technical Support Center: Troubleshooting Aggregation in SPPS with Boc-Ala-ONp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peptide aggregation during solid-phase peptide synthesis (SPPS) when using Boc-Ala-ONp.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1][2][3] This aggregation can make the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete coupling and deprotection steps, ultimately leading to lower yields and the presence of deletion sequences in the final product.[2][3][4]

Q2: Is this compound the cause of aggregation in my synthesis?

A2: While Alanine is a hydrophobic amino acid and sequences rich in such residues are prone to aggregation, this compound itself is not the direct cause.[3][4] Aggregation is a phenomenon dependent on the growing peptide sequence as a whole, typically becoming significant after the fifth or sixth residue has been coupled.[1][3] The issue arises from the cumulative properties of the peptide chain, not from the specific activated amino acid being used in a single coupling step.

Q3: What are the tell-tale signs of on-resin aggregation?

A3: Common indicators of peptide aggregation during SPPS include:

  • Poor resin swelling: The resin beads may appear shrunken or clumped together.[1][3][5]

  • Slow or incomplete reactions: This can be observed through a positive Kaiser or TNBS test after a coupling reaction, indicating unreacted free amines.[3][5] Deprotection steps may also become sluggish.[6]

  • Physical changes in the resin bed: In batch synthesis, the resin may appear compacted. In continuous-flow systems, you might observe a flattened and broadened deprotection profile.[3]

  • Low yield of the final peptide: A significant drop in the expected yield upon cleavage is a strong indicator of aggregation issues during the synthesis.[5]

Q4: Can I predict if my peptide sequence is likely to aggregate?

A4: While it is difficult to predict with absolute certainty, there are online tools and software that can analyze a peptide sequence to identify regions with a high propensity for aggregation based on hydrophobicity and secondary structure predictions.[7][8] Using these tools before starting a synthesis can help in proactively planning a modified strategy to mitigate potential issues.

Troubleshooting Guide

Issue: Incomplete coupling of this compound or subsequent amino acids.

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step.

  • Presence of deletion sequences (e.g., n-1) in the final product as determined by mass spectrometry.

  • Low overall yield of the desired peptide.

Recommended Solutions
StrategyDescriptionKey Parameters & Considerations
Solvent Optimization Change the primary synthesis solvent to one with better solvating properties to disrupt secondary structures.Solvents: N-methylpyrrolidone (NMP), Dimethyl sulfoxide (DMSO) added to DMF, or a "magic mixture" of DCM/DMF/NMP (1:1:1).[1][7][9]
Chaotropic Salts Add chaotropic salts to the reaction mixture to disrupt hydrogen bonding between peptide chains.Salts & Concentration: 0.8 M NaClO₄, LiCl, or 4 M KSCN in DMF can be used for washing prior to coupling or added to the coupling mixture.[2][10]
Elevated Temperature Increase the reaction temperature to disrupt secondary structures and improve reaction kinetics.Method: Microwave peptide synthesizers can be used to control temperature precisely (e.g., up to 55°C or higher).[3] Manual synthesis can be performed in a temperature-controlled vessel.
Double Coupling Repeat the coupling step with fresh reagents to drive the reaction to completion.This is a straightforward first step but may not be effective in cases of severe aggregation.[2][10]
Resin Choice Utilize a resin with improved swelling properties or a lower substitution level.Resins: Polyethylene glycol (PEG)-based resins like TentaGel can improve solvation of the growing peptide chain.[1][7][10]
Backbone Protection Incorporate backbone-protecting groups to prevent the formation of intermolecular hydrogen bonds.Groups: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be introduced on the α-nitrogen of an amino acid.[1][4]
Pseudoproline Dipeptides Introduce pseudoproline dipeptides at specific points in the sequence to disrupt the formation of secondary structures.These are particularly effective and can be incorporated every six to seven residues.[1][2]
In Situ Neutralization For Boc chemistry, use an in situ neutralization protocol to minimize the time the deprotected peptide-resin is in a neutral, aggregation-prone state.This method can significantly improve coupling yields for difficult sequences.[11][12]

Experimental Protocols

Protocol 1: Solvent Exchange for Aggregated Resin

This protocol is intended to disrupt existing aggregation on the peptide-resin.

  • Drain the current synthesis solvent from the reaction vessel.

  • Wash the resin three times with N-methylpyrrolidone (NMP).

  • Wash the resin three times with dichloromethane (DCM).

  • Wash the resin three times with isopropanol.

  • Wash the resin three times with DCM.

  • Finally, wash the resin three times with the desired synthesis solvent (e.g., DMF or NMP) to re-swell it before proceeding with the next coupling or deprotection step.

Protocol 2: Coupling with Chaotropic Salts

This protocol describes the use of a chaotropic salt during the coupling step.

  • Following the deprotection and washing steps, wash the resin twice with a solution of 0.4 M LiCl in DMF.

  • Prepare the activated Boc-amino acid solution as per your standard protocol.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for the desired time.

  • After coupling, wash the resin thoroughly with DMF to remove residual salts before proceeding to the next step.

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide.

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimal volume of DMF or NMP.

  • Add diisopropylethylamine (DIPEA) (10 equivalents) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or perform a recoupling with fresh reagents.[2]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Visualizations

Aggregation_Causes_Solutions Aggregation Peptide Aggregation Solutions Troubleshooting Solutions Aggregation->Solutions Causes Primary Causes Causes->Aggregation Hydrophobic Hydrophobic Residues (e.g., Ala, Val, Ile) Hydrophobic->Causes H_Bonding Intermolecular H-Bonding H_Bonding->Causes Sequence Difficult Sequence Sequence->Causes Solvents Change Solvents (NMP, DMSO) Solutions->Solvents Salts Chaotropic Salts (LiCl, NaClO4) Solutions->Salts Temp Increase Temperature Solutions->Temp Backbone Backbone Protection (Hmb, Dmb) Solutions->Backbone Pseudo Pseudoproline Dipeptides Solutions->Pseudo

Caption: Causes and solutions for peptide aggregation in SPPS.

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Recouple Perform Double Coupling Start->Recouple Check_Again Check Coupling Completion Recouple->Check_Again Change_Solvent Switch to NMP or add DMSO Check_Again->Change_Solvent Still Incomplete Success Coupling Successful, Proceed with Synthesis Check_Again->Success Successful Add_Salts Add Chaotropic Salts Change_Solvent->Add_Salts If aggregation persists Increase_Temp Increase Reaction Temperature Add_Salts->Increase_Temp If aggregation persists Advanced Consider Advanced Strategies: - Backbone Protection - Pseudoprolines Increase_Temp->Advanced For highly difficult sequences Failure Synthesis Still Failing, Re-evaluate Strategy Advanced->Failure

Caption: Troubleshooting workflow for failed peptide synthesis.

References

Technical Support Center: Boc-Ala-ONp Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Boc-Ala-ONp and other Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the deprotection of this compound?

A1: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][2][3] This carbocation is generated upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][3] The electrophilic tert-butyl cation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired byproducts.[1][2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3]

Q3: How can I prevent the formation of tert-butylation byproducts?

A3: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[3][4] They trap the carbocation before it can react with your molecule of interest.[3]

Q4: My Boc deprotection is incomplete. What are the common causes?

A4: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[5]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[6]

  • Poor Resin Swelling (for solid-phase synthesis): If the resin is not adequately swollen, the acid may not be able to access all the peptide chains.[4]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the deprotection reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deprotected amine is more polar than the starting material and will have a lower Rf value on a TLC plate.[7] LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.[4]
Incomplete deprotection (starting material remains). Insufficient acid strength or concentration.[6]Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). For resistant substrates, consider a stronger acid system like 4M HCl in dioxane.[5][6]
Inadequate reaction time or temperature.[6]Extend the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming (e.g., to 40°C) may be beneficial, but be aware of potential increases in side products if scavengers are not used.[6]
Steric hindrance around the Boc-protected amine.[4]Use more forcing conditions, such as a stronger acid, longer reaction time, and/or slightly elevated temperature. The use of an effective scavenger cocktail is crucial under these conditions.[4]
Formation of trifluoroacetylated byproducts. Reaction of the deprotected amine with trifluoroacetic anhydride, an impurity in TFA, or reaction with TFA itself.Ensure thorough removal of TFA after deprotection by co-evaporation with a non-polar solvent like toluene.[5] Consider using HCl in an organic solvent as an alternative to TFA.[5]
Low recovery of the deprotected product. The product may be volatile or lost during the work-up.After evaporation of TFA, precipitate the product by adding cold diethyl ether and collect it by filtration.[2]

Quantitative Data

Table 1: Comparison of Deprotection Conditions for a Model Tetrapeptide (APFG)

EntryDeprotection CocktailTime% Target PeptideAverage Deprotection Efficiency per Cycle
150% TFA/DCM5 min78%93.9%
250% TFA/DCM2 x 30 min>99%>99%
34 M HCl/dioxane5 min85%96.0%
44 M HCl/dioxane2 x 30 min>99%>99%

Data adapted from a study on solid-phase peptide synthesis. The results indicate that longer deprotection times significantly improve the yield of the target peptide.[9]

Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O65%35%
95% TFA / 5% TIS98%2%
95% TFA / 2.5% TIS / 2.5% H₂O97%3%
95% TFA / 5% EDT96%4%

This table summarizes the effectiveness of different scavenger cocktails in preventing a common side reaction. Triisopropylsilane (TIS) and ethanedithiol (EDT) are shown to be highly effective.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Reagent Addition: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[3] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[3]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[5]

  • Isolation: The resulting TFA salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[2]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]

  • Reaction: Stir the reaction for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up start Dissolve this compound in Anhydrous DCM cool Cool to 0°C start->cool add_scavenger Add Scavenger (e.g., TIS) cool->add_scavenger add_tfa Slowly Add TFA (20-50%) add_scavenger->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product Product (TFA Salt) coevaporate->product

Caption: Standard this compound deprotection workflow using TFA.

Troubleshooting_Tree problem Problem with Boc Deprotection incomplete Incomplete Deprotection? problem->incomplete side_products Side Products Observed? problem->side_products incomplete->side_products No solution_incomplete1 Increase Acid Conc. or Reaction Time incomplete->solution_incomplete1 Yes solution_side_products1 Add Scavengers (TIS, EDT, etc.) side_products->solution_side_products1 Yes solution_incomplete2 Use Stronger Acid (e.g., 4M HCl/dioxane) solution_incomplete1->solution_incomplete2 solution_side_products2 Optimize Scavenger Cocktail solution_side_products1->solution_side_products2

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Identifying and minimizing byproducts of Boc-Ala-ONp reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-α-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp).

Frequently Asked Questions (FAQs)

Q1: What are the primary types of byproducts encountered in reactions involving this compound?

A1: The main byproducts in this compound reactions are typically related to racemization of the alanine residue and hydrolysis of the p-nitrophenyl (ONp) ester. Other potential side reactions common to peptide synthesis, such as diketopiperazine formation, can also occur, particularly in solution-phase synthesis.[1]

Q2: What is racemization and why is it a concern with this compound?

A2: Racemization is the conversion of the L-enantiomer of alanine into a mixture of both L- and D-enantiomers.[2] This is a critical issue in peptide synthesis as the presence of the D-enantiomer can significantly alter the biological activity and pharmacological properties of the final peptide. The activation of the carboxyl group of this compound can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[2]

Q3: How does hydrolysis of the p-nitrophenyl ester occur and what are its consequences?

A3: Hydrolysis of the this compound ester by water present in the reaction mixture leads to the formation of Boc-L-alanine and p-nitrophenol. This side reaction consumes the activated amino acid, reducing the yield of the desired peptide. The released p-nitrophenol can be monitored spectrophotometrically at 410 nm, which can be a useful tool for kinetic studies but also indicates loss of starting material.[3]

Q4: Are there any side reactions specifically associated with the p-nitrophenyl (ONp) leaving group?

A4: The p-nitrophenyl group is a good leaving group, facilitating the aminolysis reaction to form the peptide bond. However, its reactivity can also lead to undesired side reactions if not properly controlled. Apart from hydrolysis, the released p-nitrophenol can potentially react with other components in the reaction mixture, although this is less common under standard peptide coupling conditions. The primary concern remains the competitive hydrolysis of the active ester.[3][4]

Troubleshooting Guides

Problem 1: High Levels of Racemization Detected

Symptoms:

  • Presence of diastereomeric impurities in the final product upon analysis by chiral HPLC or NMR.

  • Reduced biological activity of the synthesized peptide.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of oxazolone formation and subsequent racemization.
Prolonged Reaction Time Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor racemization.
Inappropriate Base Use a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), in stoichiometric amounts. Avoid strong, non-hindered bases like triethylamine (TEA) which can accelerate racemization.[1]
Solvent Effects Use polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The choice of solvent can influence the stability of the oxazolone intermediate.
Problem 2: Low Yield of the Desired Peptide

Symptoms:

  • Significant amount of unreacted starting materials (amino acid or peptide amine component).

  • Presence of Boc-L-alanine in the crude product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3]
Incomplete Reaction Increase the reaction time or slightly elevate the temperature, while carefully monitoring for racemization. The use of coupling additives like 1-Hydroxybenzotriazole (HOBt) can increase the reaction rate, though this is more common with carbodiimide-mediated couplings.
Steric Hindrance For sterically hindered amino acids, longer reaction times or the use of more potent activating agents might be necessary. However, with active esters like this compound, optimizing reaction time and temperature is the primary approach.
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound with an Amino Acid Ester
  • Reagent Preparation:

    • Dissolve the amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DMF or DCM.

    • Add a tertiary amine (e.g., DIEA, 1.1 equivalents) to neutralize the salt and stir for 15-20 minutes at room temperature.

  • Coupling Reaction:

    • To the solution of the free amino acid ester, add this compound (1.05 equivalents).

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: HPLC Method for Quantification of Alanine Enantiomers

This protocol provides a general guideline for the analysis of racemization. Specific conditions may need to be optimized for the particular peptide.

  • Sample Preparation:

    • Hydrolyze a small sample of the purified peptide in 6 M HCl at 110 °C for 24 hours.

    • Dry the hydrolysate under vacuum.

    • Derivatize the resulting free amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or by using a pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-tert-butyloxycarbonyl-D-cysteine).[5]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's derivatives).

  • Quantification:

    • Inject a standard mixture of L- and D-alanine derivatives to determine their retention times.

    • Integrate the peak areas of the L- and D-alanine derivatives in the sample chromatogram to determine the extent of racemization.

Data Presentation

Table 1: Factors Influencing Racemization in Peptide Coupling

FactorEffect on RacemizationRecommendation for Minimization
Temperature Increased temperature generally increases racemization.Conduct couplings at 0 °C or room temperature.
Base Strength Stronger, less hindered bases promote racemization.Use weaker or sterically hindered bases (e.g., NMM, DIEA).
Reaction Time Longer exposure to coupling conditions can increase racemization.Monitor reaction closely and work up promptly upon completion.
Solvent Polarity Polar aprotic solvents are generally preferred.Use solvents like DCM or DMF.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_analysis Monitoring & Work-up AminoEster Amino Acid Ester (Hydrochloride Salt) Neutralization Neutralization (DIEA in DMF/DCM) AminoEster->Neutralization Coupling Coupling Reaction (Room Temperature) Neutralization->Coupling BocAlaONp This compound BocAlaONp->Coupling Monitoring Reaction Monitoring (TLC/HPLC) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Chromatography) Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Desired Dipeptide

Caption: Experimental workflow for a typical this compound coupling reaction.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes_racemization Potential Causes (Racemization) cluster_causes_yield Potential Causes (Low Yield) cluster_solutions_racemization Solutions (Racemization) cluster_solutions_yield Solutions (Low Yield) Start Problem with This compound Reaction HighRacemization High Racemization Start->HighRacemization LowYield Low Yield Start->LowYield HighTemp High Temperature HighRacemization->HighTemp StrongBase Strong Base HighRacemization->StrongBase LongTime Prolonged Time HighRacemization->LongTime Hydrolysis Ester Hydrolysis LowYield->Hydrolysis IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn PoorSolubility Poor Solubility LowYield->PoorSolubility LowerTemp Lower Temperature HighTemp->LowerTemp WeakerBase Use Weaker Base StrongBase->WeakerBase MonitorRxn Monitor Reaction LongTime->MonitorRxn Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous OptimizeTime Optimize Time/Temp IncompleteRxn->OptimizeTime ChangeSolvent Change Solvent PoorSolubility->ChangeSolvent

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Validation & Comparative

Boc-Ala-ONp vs. Fmoc-Ala-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Boc-Ala-ONp and Fmoc-Ala-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of the appropriate protected amino acid derivative is a critical decision that dictates the synthetic strategy and influences the final yield and purity of the target peptide. This guide provides a detailed, data-driven comparison of two commonly employed alanine derivatives: tert-butyloxycarbonyl-L-alanine p-nitrophenyl ester (this compound) and 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-Ala-OH). This comparison will delve into their respective chemistries, performance in peptide synthesis, and provide detailed experimental protocols.

The fundamental difference between these two reagents lies in the nature of the α-amino protecting group and the method of carboxyl group activation. This compound utilizes the acid-labile Boc group and comes pre-activated as a p-nitrophenyl ester, ready for coupling. In contrast, Fmoc-Ala-OH employs the base-labile Fmoc group and requires an in-situ activation step prior to coupling. These differences give rise to distinct synthetic workflows, advantages, and disadvantages.

Core Principles: A Tale of Two Chemistries

The Boc strategy, a foundational method in solid-phase peptide synthesis (SPPS), relies on graded acid lability. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable protecting groups are used for amino acid side chains, which are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][2]

The Fmoc strategy, on the other hand, is an orthogonal protection scheme.[2] The Fmoc group is removed by a mild base, usually piperidine, while the side-chain protecting groups are acid-labile and are removed concurrently with the cleavage of the peptide from the resin using TFA.[2][3] This orthogonality is a key advantage of the Fmoc approach, as it allows for milder overall reaction conditions.[2]

Performance Comparison: A Quantitative Look

While a direct, side-by-side quantitative comparison of this compound and Fmoc-Ala-OH under identical conditions is not extensively documented, a wealth of data exists on the general performance of the Boc and Fmoc strategies, as well as the coupling efficiency of Fmoc-amino acids with various activating reagents.

Table 1: General Performance Comparison of Boc and Fmoc Strategies in SPPS

ParameterBoc StrategyFmoc StrategyKey Considerations
Coupling Efficiency >99%>99.5%Both methods achieve high efficiency with modern techniques. Fmoc coupling is often cited as slightly more efficient.[4]
Deprotection Time 15-30 minutes per cycle5-20 minutes per cycleFmoc deprotection is generally faster.[4]
Crude Peptide Purity 70-85%85-95%The milder conditions of the Fmoc strategy typically lead to higher crude purity.[3][4]
Final Peptide Yield 15-35%20-40%Yield is highly dependent on peptide length and sequence.[4]
Racemization Can occur, especially with certain activation methods.Generally low with modern onium salt-based activators (e.g., HBTU, HATU). Can be significant with carbodiimides without additives.[5][6]
Cost of Amino Acid Derivatives Generally lowerGenerally higher, though prices are decreasing.[3]

Table 2: Kinetic Data for the Coupling of Fmoc-Ala-OH with Various Activating Reagents in a Model Aza-Peptide System

Coupling Reagentk (M⁻¹s⁻¹)t₁/₂ (min)Conversion after 1h (%)
COMU 0.040 ± 0.00317~100
HATU 0.023 ± 0.00230~100
HCTU 0.012 ± 0.0015870
HDMC 0.009 ± 0.0017780
TBTU 0.005 ± 0.00113980
PyBOP 0.004 ± 0.00117350
DIC 0.003 ± 0.001211~100 (extended time)

Data adapted from a kinetic study on a model aza-peptide synthesis. While the reaction system differs from standard SPPS, the data provides a useful comparison of the activation efficiency of these reagents with Fmoc-Ala-OH.[7]

Experimental Protocols

The following are generalized protocols for a single coupling and deprotection cycle in manual solid-phase peptide synthesis.

Protocol 1: this compound Coupling and Deprotection

Materials:

  • Peptide-resin with a free amino group

  • Boc-L-alanine p-nitrophenyl ester (this compound) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended to increase coupling rate and suppress racemization)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Coupling: a. Wash the resin with DMF (3 times). b. Dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. c. Add the solution to the resin and agitate at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. d. Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Boc Deprotection: a. Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes. b. Drain the solution. c. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. d. Drain the solution and wash the resin with DCM (3 times).

  • Neutralization: a. Add the neutralization solution (5% DIPEA in DCM) to the resin and agitate for 2 minutes. b. Repeat the neutralization step. c. Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling cycle.

Protocol 2: Fmoc-Ala-OH Coupling and Deprotection

Materials:

  • Peptide-resin with a free amino group

  • Fmoc-L-alanine (Fmoc-Ala-OH) (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Base (e.g., DIPEA, 6 equivalents)

  • Anhydrous DMF

  • Deprotection solution: 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes. b. Drain the solution. c. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.) and HBTU (3 eq.) in a minimal amount of anhydrous DMF. b. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture at room temperature for 30-60 minutes, or until a negative Kaiser test is obtained.

  • Washing: a. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Visualization of Synthetic Workflows

To further elucidate the differences between the two strategies, the following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start: Peptide-Resin-NH-Boc Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (5% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (this compound) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Next Cycle: Peptide-Resin-Ala-NH-Boc Wash3->End End->Deprotection Repeat

Caption: Workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Peptide-Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activation (Fmoc-Ala-OH + HBTU/DIPEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Next Cycle: Peptide-Resin-Ala-NH-Fmoc Wash2->End End->Deprotection Repeat

Caption: Workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion

The choice between this compound and Fmoc-Ala-OH for peptide synthesis is contingent upon several factors, including the desired scale of synthesis, the nature of the peptide sequence, and available resources.

This compound , representing the traditional Boc/Bzl strategy, offers the advantage of a pre-activated amino acid, simplifying the coupling step. The Boc strategy can be advantageous for the synthesis of long and difficult sequences that are prone to aggregation.[] However, it necessitates the use of harsh acidic conditions for deprotection and final cleavage, which may not be suitable for sensitive peptides.

Fmoc-Ala-OH , the cornerstone of the more modern Fmoc/tBu strategy, provides the flexibility of choosing from a wide array of efficient coupling reagents for in-situ activation.[7] The milder, orthogonal deprotection conditions generally result in higher crude peptide purity and are more amenable to automation.[3][4] While the Fmoc-protected amino acids are typically more expensive, the overall process can be more cost-effective for many applications due to reduced side reactions and easier purification.[3]

Ultimately, a thorough evaluation of the specific requirements of the peptide target, coupled with an understanding of the fundamental chemistry of each approach, will guide the researcher in making the most informed decision.

References

A Comparative Guide to Activated Esters of Alanine in Peptide Synthesis: Boc-Ala-ONp and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling strategy is paramount to achieving high yields and maintaining chiral purity. This guide provides an objective comparison of Boc-Ala-ONp with other commonly used activated esters of alanine, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic requirements.

Activated esters of N-protected amino acids are crucial intermediates in peptide synthesis, offering a balance between reactivity and stability. Among these, N-α-tert-butyloxycarbonyl-L-alanine 4-nitrophenyl ester (this compound) has been a long-standing reagent. However, a range of other activated esters, such as N-hydroxysuccinimide (OSu), 1-hydroxybenzotriazole (OBt), and pentafluorophenyl (pfp) esters, are also widely employed. This comparison focuses on key performance indicators: coupling efficiency, racemization, and stability.

Performance Comparison of Alanine Activated Esters

The selection of an activated ester is often a trade-off between reaction rate and the risk of side reactions, most notably racemization. The following table summarizes the relative performance of various Boc-L-alanine activated esters based on available experimental data.

Activated EsterLeaving GroupRelative ReactivityCoupling Efficiency (Yield)Racemization RiskStability
This compound 4-NitrophenoxideModerateGoodModerateGood
Boc-Ala-OSu N-SuccinimidoxyHighExcellent[1]Low to ModerateModerate
Boc-Ala-OBt 1-BenzotriazolyloxyHighExcellentLowLow (in situ)
Boc-Ala-pfp PentafluorophenoxideVery HighExcellentModerate to HighGood

Note: This table provides a qualitative summary based on general observations in peptide synthesis literature. Specific experimental outcomes can vary based on reaction conditions.

In-Depth Analysis

Coupling Efficiency

The rate of peptide bond formation is directly related to the activating nature of the leaving group. Pentafluorophenyl (-pfp) esters are generally the most reactive due to the strong electron-withdrawing nature of the pentafluorophenyl ring. N-hydroxysuccinimide (-OSu) and 1-hydroxybenzotriazole (-OBt) esters also exhibit high reactivity, often leading to high coupling yields in shorter reaction times compared to 4-nitrophenyl (-ONp) esters.[2] While this compound provides good yields, longer reaction times may be necessary to drive the reaction to completion, which can be a drawback in solid-phase peptide synthesis (SPPS) where cycle times are critical.

Racemization

A critical aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization of the activated amino acid can occur during coupling, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. The risk of racemization is influenced by the reactivity of the activated ester and the basicity of the reaction conditions.

While highly reactive esters can accelerate the desired coupling reaction, they can also promote the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[3] The extent of racemization for different activated esters is sequence-dependent and influenced by the coupling conditions. Additives like 1-hydroxybenzotriazole (HOBt) are often used with coupling reagents to form the less reactive and more stable OBt esters in situ, thereby suppressing racemization.[4][5]

Stability

Activated esters must be stable enough for storage and handling. This compound and Boc-Ala-pfp are generally crystalline, stable solids with a good shelf life. Boc-Ala-OSu is also a stable solid, though it can be more susceptible to hydrolysis than -ONp and -pfp esters.[1] In contrast, Boc-Ala-OBt is typically generated in situ from Boc-Ala-OH and HOBt using a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as the isolated OBt esters can be less stable.[4]

Experimental Protocols

To provide a framework for the objective comparison of these activated esters, the following are detailed methodologies for key experiments.

General Peptide Coupling Protocol (Solution Phase)
  • Preparation of Amine Component: Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 eq) in an appropriate solvent (e.g., DMF or CH₂Cl₂).

  • Neutralization: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution at 0 °C and stir for 10 minutes.

  • Coupling: Add the respective Boc-L-alanine activated ester (this compound, Boc-Ala-OSu, or Boc-Ala-pfp) (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting dipeptide by column chromatography on silica gel.

Racemization Analysis by Chiral HPLC

The extent of racemization can be determined by analyzing the diastereomeric ratio of the synthesized dipeptide (e.g., Boc-L-Ala-D-Ala-OR vs. Boc-L-Ala-L-Ala-OR).

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase.

  • HPLC System:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of hexanes and isopropanol, with the ratio optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample and integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area(L,D) / (Area(L,L) + Area(L,D))] x 100

Visualizing the Peptide Coupling Process

To illustrate the fundamental concepts discussed, the following diagrams are provided.

PeptideBondFormation cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Boc_Ala_X Boc-Ala-OX (Activated Ester) TS Tetrahedral Intermediate Boc_Ala_X->TS Nucleophilic Attack H2N_AA_R H₂N-AA-R' (Amino Component) H2N_AA_R->TS Dipeptide Boc-Ala-AA-R' (Dipeptide) TS->Dipeptide Leaving_Group HOX (Leaving Group) TS->Leaving_Group Elimination

Caption: General mechanism of peptide bond formation using an activated ester.

ReactivityComparison cluster_legend Relative Reactivity Reactivity Reactivity Boc_Ala_pfp Boc-Ala-pfp Reactivity->Boc_Ala_pfp Very High Boc_Ala_OSu Boc-Ala-OSu Boc_Ala_pfp->Boc_Ala_OSu Boc_Ala_OBt Boc-Ala-OBt Boc_Ala_pfp->Boc_Ala_OBt Boc_Ala_ONp This compound Boc_Ala_OSu->Boc_Ala_ONp Boc_Ala_OBt->Boc_Ala_ONp High High Moderate Moderate Very_High Very High

Caption: Relative reactivity of different Boc-L-alanine activated esters.

Conclusion

The choice between this compound and other activated esters of alanine depends on the specific priorities of the peptide synthesis. For applications where high reactivity and speed are critical, Boc-Ala-OSu and in situ generated Boc-Ala-OBt are often superior choices. Boc-Ala-pfp offers the highest reactivity but may require more careful control to minimize racemization. This compound remains a viable option, particularly when moderate reactivity and good stability are desired, and longer reaction times are acceptable. Researchers should consider the trade-offs between coupling efficiency, racemization risk, and reagent stability when selecting the optimal activated ester for their synthetic strategy.

References

A Head-to-Head Battle in Peptide Synthesis: Boc-Ala-ONp vs. In-Situ Activation with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling methodology is a critical decision that directly impacts yield, purity, and cost-effectiveness. This guide provides an objective comparison of two prevalent strategies for incorporating alanine into a peptide chain: the use of a pre-activated p-nitrophenyl ester, Boc-Ala-ONp, versus the in-situ activation of Boc-Ala-OH using the potent coupling agents HBTU and HOBt.

The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another. Both this compound and the HBTU/HOBt system achieve this activation, but through distinct chemical pathways that offer different advantages and disadvantages in a laboratory setting.

At a Glance: Key Differences

FeatureThis compound (Active Ester)In-situ Activation with HBTU/HOBt
Activation Method Pre-activated, stable p-nitrophenyl esterIn-situ formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester
Reaction Speed Generally slowerRapid, often complete in 10-60 minutes[1]
Reagents Required This compoundBoc-Ala-OH, HBTU, HOBt, and a tertiary base (e.g., DIPEA)
Byproducts p-nitrophenolTetramethylurea, HOBt, and hexafluorophosphate salts
Racemization Risk Generally low due to the crystalline nature of the active esterModerate, but significantly suppressed by the inclusion of HOBt[2][3][4]
Convenience Simple addition of the reagentRequires pre-activation and careful control of stoichiometry
Cost-Effectiveness Can be more expensive for the pre-activated amino acidGenerally more cost-effective for large-scale synthesis due to cheaper starting materials

Delving into the Chemistry: Reaction Mechanisms

The efficiency and potential side reactions of each method are rooted in their distinct reaction mechanisms.

The Simplicity of Active Esters: this compound

The use of this compound represents a straightforward approach. The p-nitrophenyl group acts as a good leaving group, sufficiently activating the carbonyl carbon for nucleophilic attack by the free amine of the growing peptide chain. This method is a classic example of an active ester-mediated coupling.

Boc_Ala_ONp_Mechanism cluster_reactants Reactants cluster_products Products BocAlaONp This compound CoupledPeptide Boc-Ala-NH-Peptide BocAlaONp->CoupledPeptide Nucleophilic Attack pNitrophenol p-Nitrophenol BocAlaONp->pNitrophenol Leaving Group PeptideAmine H₂N-Peptide PeptideAmine->CoupledPeptide

This compound Coupling Mechanism
The Power of In-Situ Activation: HBTU/HOBt

In contrast, the HBTU/HOBt system involves a more complex, yet highly efficient, in-situ activation process. HBTU, an aminium salt, reacts with the carboxyl group of Boc-Ala-OH in the presence of a base to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. However, the presence of HOBt rapidly converts it into a more stable and still highly reactive HOBt-ester. This active ester then readily reacts with the amine component to form the desired peptide bond, minimizing the risk of racemization.[2][4]

HBTU_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling BocAlaOH Boc-Ala-OH ActiveEster HOBt-Active Ester BocAlaOH->ActiveEster In-situ Activation HBTU HBTU HBTU->ActiveEster In-situ Activation Base Base (DIPEA) Base->ActiveEster In-situ Activation CoupledPeptide Boc-Ala-NH-Peptide ActiveEster->CoupledPeptide Nucleophilic Attack PeptideAmine H₂N-Peptide PeptideAmine->CoupledPeptide

HBTU/HOBt In-Situ Activation and Coupling

Performance Under the Microscope: A Data-Driven Comparison

ParameterThis compound (p-Nitrophenyl Ester)HBTU/HOBtSupporting Data Insights
Coupling Efficiency / Yield Generally lower to moderate. Can require longer reaction times for completion.High. HBTU is known for its high reactivity and efficiency, often leading to higher yields in shorter reaction times.[2]Studies on active esters note that their reaction rates can be insufficient for rapid synthesis, a factor that led to the development of more potent in-situ reagents.[5]
Product Purity Can be high due to the crystalline nature of the starting material and fewer side products.High, with the primary potential impurity being the result of racemization or side reactions from excess HBTU.The use of HOBt is crucial in suppressing side reactions and improving the purity of the final peptide when using HBTU.[2]
Racemization Generally low.Moderate risk, with reported D-isomer formation in the range of 1.5 - 5.0% for HBTU.[3] The addition of HOBt is critical for minimizing racemization.[2][3][4]HOBt acts as a racemization suppressor by converting the highly reactive O-acylisourea intermediate into a more stable active ester.[2]
Reaction Time Slower, may require several hours to overnight for complete coupling.Fast, typically 10-60 minutes.[1]The high reactivity of the in-situ generated HOBt-ester leads to significantly faster coupling kinetics compared to pre-formed active esters like p-nitrophenyl esters.

Experimental Protocols: A Side-by-Side Workflow

The following protocols outline the general steps for incorporating Boc-Ala into a peptide chain on a solid support using both methods.

Experimental Workflow Comparison

Experimental_Workflow cluster_boc_ala_onp This compound Protocol cluster_hbtu_hobt HBTU/HOBt Protocol Boc_Start Start with deprotected peptide-resin Boc_Add Dissolve this compound in DMF Boc_Start->Boc_Add Boc_Couple Add solution to resin and couple (several hours to overnight) Boc_Add->Boc_Couple Boc_Wash Wash resin Boc_Couple->Boc_Wash Boc_End Proceed to next cycle Boc_Wash->Boc_End HBTU_Start Start with deprotected peptide-resin HBTU_Preactivate Pre-activate: Dissolve Boc-Ala-OH, HBTU, HOBt in DMF, add DIPEA HBTU_Start->HBTU_Preactivate HBTU_Couple Add activated mixture to resin and couple (10-60 min) HBTU_Preactivate->HBTU_Couple HBTU_Wash Wash resin HBTU_Couple->HBTU_Wash HBTU_End Proceed to next cycle HBTU_Wash->HBTU_End

Comparison of Experimental Workflows
Protocol 1: Coupling with this compound

This protocol assumes a starting amount of 1g of resin with a substitution of 0.5 mmol/g.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Coupling:

    • In a separate vessel, dissolve 2-3 equivalents of this compound (relative to the resin substitution) in DMF.

    • Add the this compound solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-12 hours, or until a ninhydrin test indicates the absence of free amines.

  • Washing: Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and the p-nitrophenol byproduct.

  • Next Cycle: The resin is now ready for the deprotection of the Boc group and the subsequent coupling cycle.

Protocol 2: In-situ Activation and Coupling with HBTU/HOBt

This protocol assumes a starting amount of 1g of resin with a substitution of 0.5 mmol/g.

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve 2 equivalents of Boc-Ala-OH, 1.9 equivalents of HBTU, and 2 equivalents of HOBt (relative to the resin substitution) in DMF.

    • Add 4 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture and agitate for 1-2 minutes.

  • Coupling:

    • Add the pre-activated mixture to the swollen resin.

    • Agitate the reaction mixture for 10-60 minutes at room temperature.[1] Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the deprotection of the Boc group and the subsequent coupling cycle.

Conclusion and Recommendations

The choice between this compound and in-situ activation with HBTU/HOBt depends on the specific priorities of the synthesis.

This compound is a reliable and straightforward method, particularly for researchers who prioritize simplicity and are working on a smaller scale where the cost of the pre-activated amino acid is not a primary concern. The lower reactivity generally leads to a lower risk of side reactions, including racemization.

In-situ activation with HBTU/HOBt is the preferred method for rapid, efficient, and scalable peptide synthesis. Its high reactivity and short coupling times make it ideal for automated solid-phase peptide synthesis and for the synthesis of long or difficult peptide sequences. While there is a moderate risk of racemization, the inclusion of HOBt effectively mitigates this issue. For large-scale production, the use of the less expensive Boc-Ala-OH as a starting material makes this a more economical approach.

For most modern peptide synthesis applications where speed and efficiency are paramount, the HBTU/HOBt system offers a clear advantage . However, for specific applications where the milder conditions and simplicity of the active ester approach are beneficial, this compound remains a viable and effective option.

References

A Head-to-Head Comparison: The Advantages of Boc-Ala-ONp in Peptide Synthesis Over Carbodiimide (DCC/DIC) Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling method in peptide synthesis is critical, directly influencing reaction efficiency, product purity, and the integrity of the final peptide. This guide provides an objective comparison between the active ester method, using Boc-L-Ala-p-nitrophenyl ester (Boc-Ala-ONp), and the widely used carbodiimide methods involving dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

The formation of the amide bond is the cornerstone of peptide synthesis. While carbodiimides have been a mainstay for decades, the use of pre-activated amino acid derivatives like p-nitrophenyl esters offers distinct advantages in terms of reaction control, minimization of side reactions, and simplification of purification. This comparison will delve into the mechanistic differences, side-product profiles, and practical handling of each method, supported by representative experimental protocols and data.

At a Glance: Key Performance Differences

While direct, side-by-side quantitative comparisons in the literature are scarce, the known mechanisms and extensive practical application of both methods allow for a robust qualitative and semi-quantitative assessment. The following table summarizes the key operational and performance distinctions.

ParameterThis compound (Active Ester Method)DCC/DIC (Carbodiimide Method)
Reaction Principle Two-step (pre-activation and isolation)One-pot, in situ activation
Racemization Risk Generally lower, as the activated ester is stable and can be purified.[1]Higher, due to the highly reactive O-acylisourea intermediate.[2][3] Requires additives like HOBt to suppress.[2]
Primary Byproducts p-nitrophenol (water-soluble)Dicyclohexylurea (DCU) or Diisopropylurea (DIU)
Byproduct Removal Simple aqueous extractionFiltration (for DCU); can be challenging for DIU[2]
Key Side Reactions MinimalN-acylurea formation (irreversible termination)[3], nitrile formation from Asn/Gln side chains.[2]
Handling & Safety This compound is a stable, crystalline solid.DCC is a potent sensitizer and requires careful handling.[2] Both are moisture-sensitive.
Typical Yield High (often >90%)Variable, can be high but is often affected by side reactions and purification challenges.
Reaction Time Generally longer reaction times for the coupling step.Activation is rapid, but overall reaction time can be extended to ensure completion and minimize side reactions.

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental difference between these two methods lies in how the carboxylic acid of the N-protected amino acid is activated to make it susceptible to nucleophilic attack by the amino group of the incoming amino acid.

The Carbodiimide Pathway: In Situ Activation and Its Pitfalls

Carbodiimides like DCC and DIC function by reacting with the carboxyl group of a Boc-amino acid to form a highly reactive O-acylisourea intermediate in the reaction mixture (in situ).[3] This intermediate is then attacked by the amine component to form the peptide bond. However, this high reactivity is a double-edged sword. The O-acylisourea can undergo undesirable intramolecular rearrangements to form a stable N-acylurea, which terminates the peptide chain.[3] Furthermore, it can promote the formation of a 5(4H)-oxazolone intermediate, which is a primary pathway for racemization.[2][4]

Carbodiimide_Mechanism BocAlaOH Boc-Ala-OH O_acylisourea O-Acylisourea Intermediate (Highly Reactive) BocAlaOH->O_acylisourea + OBt_ester OBt-Active Ester BocAlaOH->OBt_ester + HOBt DCC DCC/DIC DCC->O_acylisourea DCC->OBt_ester Dipeptide Boc-Ala-Xaa-OR (Peptide Bond) O_acylisourea->Dipeptide + H-Xaa-OR DCU DCU/DIU (Byproduct) O_acylisourea->DCU - N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Oxazolone Oxazolone Intermediate O_acylisourea->Oxazolone Cyclization AminoEster H-Xaa-OR Racemized Racemized Product Oxazolone->Racemized HOBt HOBt (Additive) OBt_ester->Dipeptide + H-Xaa-OR

Caption: Carbodiimide (DCC/DIC) reaction pathway and common side reactions.
The Active Ester Pathway: Controlled and Clean Coupling

The this compound method relies on a pre-activated and isolated p-nitrophenyl ester. This stable, often crystalline solid is prepared separately and can be purified to remove any byproducts from the activation step. The coupling reaction then proceeds by simply mixing the active ester with the amine component. The reactivity of the p-nitrophenyl ester is sufficient for efficient amide bond formation but is generally lower than the O-acylisourea intermediate, which significantly reduces the risk of racemization.[1] The primary byproduct, p-nitrophenol, is acidic and easily removed by a simple basic aqueous wash.

Active_Ester_Mechanism cluster_preactivation Pre-activation & Isolation cluster_coupling Coupling Reaction BocAlaOH Boc-Ala-OH BocAlaONp This compound (Stable, Isolated) BocAlaOH->BocAlaONp PNP_OH p-Nitrophenol PNP_OH->BocAlaONp ActivatingAgent Activating Agent (e.g., DCC) ActivatingAgent->BocAlaONp BocAlaONp_c This compound Dipeptide Boc-Ala-Xaa-OR (Peptide Bond) BocAlaONp_c->Dipeptide + PNP_byproduct p-Nitrophenol (Byproduct) BocAlaONp_c->PNP_byproduct - AminoEster H-Xaa-OR AminoEster->Dipeptide

Caption: The two-stage workflow of the active ester (this compound) method.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, the following are representative solution-phase protocols for the synthesis of a model dipeptide, Boc-Ala-Phe-OMe, using both methods.

Protocol 1: this compound Active Ester Method

This protocol outlines the coupling of the pre-activated Boc-L-Ala-p-nitrophenyl ester with L-Phenylalanine methyl ester.

Materials:

  • Boc-L-Ala-ONp (1.0 eq.)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amine: Dissolve H-Phe-OMe·HCl (1.0 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add TEA (1.1 eq.) dropwise and stir the mixture at 0 °C for 15 minutes to generate the free amine.

  • Coupling Reaction: To the solution of the free amine, add Boc-L-Ala-ONp (1.0 eq.). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (3x to remove p-nitrophenol, indicated by the disappearance of yellow color in the aqueous layer), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: DCC/HOBt Carbodiimide Method

This protocol details the in situ activation of Boc-L-Ala-OH with DCC in the presence of HOBt to suppress racemization, followed by coupling with L-Phenylalanine methyl ester.[5]

Materials:

  • Boc-L-Ala-OH (1.0 eq.)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a flask, dissolve Boc-L-Ala-OH (1.0 eq.), H-Phe-OMe·HCl (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add TEA (1.1 eq.) dropwise and stir for 15 minutes.

  • Activation and Coupling: In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of the reaction solvent. Add the DCC solution dropwise to the main reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and dilute with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product may still contain residual DCU and other byproducts, often requiring purification by silica gel chromatography.

Conclusion: Why Choose this compound?

The choice between this compound and carbodiimide methods depends on the specific requirements of the synthesis. However, for applications where stereochemical purity and a clean reaction profile are paramount, the this compound method presents clear advantages.

  • Reduced Racemization: The use of a stable, pre-activated ester with moderate reactivity minimizes the risk of epimerization, a critical factor for the synthesis of biologically active peptides.[1]

  • Simplified Purification: The primary byproduct, p-nitrophenol, is easily removed with a simple aqueous wash, avoiding the often-troublesome filtration of DCU or the difficult removal of soluble DIU.

  • Fewer Side Reactions: The active ester method avoids the irreversible N-acylurea chain termination that can lower yields in carbodiimide couplings.[3]

  • Predictable Stoichiometry: As a stable, weighable solid, this compound allows for precise control over reactant stoichiometry.

While carbodiimides like DCC and DIC remain cost-effective and useful reagents, particularly for large-scale synthesis where their drawbacks can be managed through rigorous optimization, the active ester approach with this compound offers a more controlled, cleaner, and often more reliable route for the synthesis of high-purity peptides in a research and development setting.

References

The Enduring Utility and Modern Alternatives of Boc-Ala-ONp in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling methodology is a critical decision that directly impacts efficiency, purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using Boc-Ala-ONp (tert-Butyloxycarbonyl-L-alanine 4-nitrophenyl ester), a classical activated ester, in comparison to modern, more commonly employed coupling reagents. By examining experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

At a Glance: this compound vs. Modern Coupling Reagents

Historically, active esters like this compound were mainstays in peptide synthesis, offering the advantage of being stable, isolable intermediates.[1] However, the landscape of peptide synthesis has evolved, with the development of highly efficient in situ coupling reagents that offer significant advantages in terms of reaction speed and coupling efficiency.[2][3]

The primary trade-off lies between the lower cost and stability of this compound and the superior performance of modern uronium/aminium and phosphonium salt reagents such as HBTU, HATU, and PyBOP.[2] While this compound can still be a viable option for certain applications, particularly where cost is a primary driver and speed is not critical, modern reagents are generally favored for their ability to rapidly synthesize complex peptides with high purity.[4][5]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between this compound and its more contemporary alternatives.

Table 1: Performance Comparison of Coupling Reagents
FeatureThis compound (p-Nitrophenyl Ester)HBTU (Aminium/Uronium Salt)HATU (Aminium/Uronium Salt)
Typical Reaction Time Hours to Days[2]30 - 60 minutes[4]30 - 60 minutes[4]
Coupling Efficiency (Yield) Moderate to High, but can be incomplete with difficult couplings[2]High (>99% for standard couplings)[6]Very High (>99%, effective for sterically hindered couplings)[6][7]
Racemization Risk Generally low for urethane-protected amino acids[2]Minimal[4]Very Low[4][5]
Side Reactions Potential for side reactions at elevated temperatures[2]Guanidinylation of N-terminal amine if used in excess[8]Minimal, but can react with nucleophilic side chains[2]
Primary Advantage Cost-effective, stable, and isolable active ester[2][]High efficiency for routine synthesis, well-established[4]Superior performance for difficult sequences, rapid reactions[4][7]
Table 2: Cost-Benefit Analysis of Reagents
Reagent/Amino Acid DerivativeTypical Price (USD/gram)*Key Cost ConsiderationsKey Benefit
This compound~$11.50 (for 5g)Lower upfront cost of the activated ester.Simplicity of use without the need for additional coupling reagents.
Boc-Ala-OH~$0.40 (for 100g)Requires an additional coupling reagent, adding to the overall cost per coupling.Very low cost of the protected amino acid.
Fmoc-Ala-OH~$1.34 (for 100g)Generally more expensive than Boc-protected amino acids.Milder deprotection conditions, compatible with a wider range of sensitive peptides.
HBTU~$4.70 - $16.20A significant cost per coupling, but often offset by higher yields and faster synthesis.Good balance of cost and high performance for routine synthesis.[4]
HATU~$16.30 - $70.80The most expensive option, reserved for critical and difficult couplings.Highest coupling efficiency and lowest risk of racemization, saving costs on purification and failed syntheses.[5][7]

*Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and vendor. The prices for amino acid derivatives are for bulk quantities, while reagent prices are for smaller quantities, reflecting typical usage patterns.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the practical application of these reagents.

Protocol 1: Peptide Coupling using Pre-activated this compound (Solid-Phase)

This protocol describes a classical approach using a pre-activated p-nitrophenyl ester.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DCM and then neutralize with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in N,N-dimethylformamide (DMF). Add the solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from several hours to overnight.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: In situ Peptide Coupling using HBTU/HATU (Solid-Phase Fmoc Strategy)

This protocol outlines the more modern approach using in situ activation.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU or HATU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF. Briefly pre-activate the mixture for 1-2 minutes.[5]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.[4]

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After a complete reaction, wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid.

Mandatory Visualization

Experimental_Workflow cluster_Boc_ONp This compound Protocol cluster_HATU_HBTU HBTU/HATU Protocol cluster_activation In situ Activation Boc_Start Start with Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA in DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling with This compound in DMF Boc_Neutralization->Boc_Coupling Hours to Days Boc_Wash Washing (DMF, DCM) Boc_Coupling->Boc_Wash Boc_End Ready for next cycle Boc_Wash->Boc_End HATU_Start Start with Peptide-Resin HATU_Deprotection Fmoc Deprotection (20% Piperidine in DMF) HATU_Start->HATU_Deprotection HATU_Coupling Coupling with Activated Amino Acid HATU_Deprotection->HATU_Coupling 30-60 mins Amino_Acid Fmoc-Ala-OH Activation Pre-activation (1-2 mins in DMF) Amino_Acid->Activation Coupling_Reagent HBTU/HATU + DIEA Coupling_Reagent->Activation Activation->HATU_Coupling HATU_Wash Washing (DMF, DCM) HATU_Coupling->HATU_Wash HATU_End Ready for next cycle HATU_Wash->HATU_End

Caption: Comparative workflow of peptide synthesis using this compound versus HBTU/HATU.

Conclusion

The cost-benefit analysis of using this compound in peptide synthesis reveals a classic trade-off between upfront cost and performance. While the lower price of this compound is appealing, the significantly longer reaction times and potentially lower coupling efficiencies for challenging sequences can lead to increased labor costs, lower overall yields, and more complex purifications.

For routine synthesis of simple peptides where time is not a critical factor, this compound can be a cost-effective choice. However, for the synthesis of complex, lengthy, or sterically hindered peptides, modern in situ coupling reagents like HBTU and HATU offer a clear advantage.[4][7] The higher initial cost of these reagents is often justified by faster reaction kinetics, higher crude purity, and a greater probability of a successful synthesis, ultimately leading to a more favorable overall cost-benefit ratio in a research and drug development setting. The choice of reagent should therefore be carefully considered based on the specific peptide sequence, the scale of the synthesis, and the overall project timelines and budget.

References

A Comparative HPLC Analysis of Crude Peptides: Boc-Ala-ONp versus Fmoc Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences crude peptide purity, yield, and the overall impurity profile. This guide provides an objective comparison of these two methods, focusing on the synthesis of an alanine-containing peptide, with supporting experimental protocols and data presented for clarity.

The tert-butyloxycarbonyl (Boc) strategy, a more traditional approach, utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the α-amino group. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) method employs a milder, base-labile deprotection step, usually with piperidine.[][] These fundamental differences in chemical pathways lead to distinct outcomes in the crude peptide product, which are critical considerations for subsequent purification and downstream applications.

Comparative Data Summary

The following table summarizes the expected quantitative differences in performance between the Boc and Fmoc synthesis methods for a model peptide such as one incorporating Alanine.

ParameterBoc-Ala-ONp MethodFmoc-Ala Method
Expected Crude Purity (by HPLC) 40-80%70-95%
Typical Major Impurities t-butyl adducts, products of incomplete deprotection, by-products from strong acid cleavageDeletion sequences, piperidine adducts, aspartimide formation (for sequences containing Asp)
Synthesis Time Longer due to neutralization stepShorter, amenable to automation
Overall Yield (after purification) Low to ModerateModerate to High
Cost-Effectiveness Boc-protected amino acids are generally less expensive, but the overall process may be less efficient.[]Fmoc-protected amino acids can be more expensive, but higher efficiency and purity can lead to better overall cost-effectiveness.[]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of a model peptide (e.g., a simple tripeptide like Ala-Ala-Ala) are provided below.

This compound Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling (this compound):

    • Dissolve this compound (2 equivalents) and triethylamine (2 equivalents) in DMF.

    • Add the solution to the swollen resin and shake for 4-24 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.[3]

    • Wash the resin with DCM (3x).[3]

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 10 minutes (2x).[3]

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (e.g., Boc-Ala-OH) with a coupling reagent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Fmoc-Ala Solid-Phase Peptide Synthesis Protocol
  • Resin Selection and Preparation:

    • Choose an appropriate resin based on the desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[5]

    • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.[6]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 3 minutes, drain, and then for an additional 10-20 minutes to ensure complete Fmoc group removal.[6][7]

    • Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[6]

    • Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution to activate it.[6]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.[6]

    • Monitor the completion of the coupling reaction using a colorimetric test like the ninhydrin test.[7]

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, commonly Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), for 2-4 hours at room temperature.[5][6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[6]

    • Dry the crude peptide pellet under vacuum.[6]

HPLC Analysis of Crude Peptides
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.[9]

    • Vortex to ensure complete dissolution.[9]

    • Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[9]

  • HPLC System and Column:

    • Utilize a standard analytical HPLC system with a UV detector.

    • A C18 reversed-phase column is typically used for peptide analysis (e.g., 4.6 x 150 mm or 4.6 x 250 mm with a 3-5 µm particle size).[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[9]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[9]

    • Degas both mobile phases before use.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30-40°C.[9]

    • Detection Wavelength: 214 nm (peptide bond) and 280 nm (for peptides containing Trp or Tyr).[10]

    • Injection Volume: 10-20 µL.[9]

    • Gradient: A typical gradient for crude peptide analysis is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the main peak relative to the total integrated peak area.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for comparing the two synthesis methods and a logical comparison of their respective advantages and disadvantages.

G cluster_boc This compound Method cluster_fmoc Fmoc-Ala Method start_end start_end boc_process boc_process fmoc_process fmoc_process analysis analysis comparison comparison start Start: Synthesize Model Peptide (e.g., Ala-Ala-Ala) boc_synthesis Boc-SPPS (Acid Deprotection) start->boc_synthesis fmoc_synthesis Fmoc-SPPS (Base Deprotection) start->fmoc_synthesis boc_cleavage HF or TFMSA Cleavage boc_synthesis->boc_cleavage boc_crude Crude Boc-Peptide boc_cleavage->boc_crude hplc_analysis RP-HPLC Analysis boc_crude->hplc_analysis fmoc_cleavage TFA Cleavage fmoc_synthesis->fmoc_cleavage fmoc_crude Crude Fmoc-Peptide fmoc_cleavage->fmoc_crude fmoc_crude->hplc_analysis compare_data Compare: - Purity - Impurity Profile - Yield hplc_analysis->compare_data

Caption: Experimental workflow for comparing Boc and Fmoc peptide synthesis.

G boc Boc Strategy boc_pros_node Advantages boc->boc_pros_node boc_cons_node Disadvantages boc->boc_cons_node fmoc Fmoc Strategy fmoc_pros_node Advantages fmoc->fmoc_pros_node fmoc_cons_node Disadvantages fmoc->fmoc_cons_node boc_pros Less expensive reagents Good for hydrophobic peptides boc_pros_node->boc_pros boc_cons Harsh acid cleavage (HF/TFMSA) Lower purity & yield Longer synthesis time boc_cons_node->boc_cons fmoc_pros Mild deprotection conditions Higher purity & yield Amenable to automation fmoc_pros_node->fmoc_pros fmoc_cons More expensive reagents Potential for piperidine adducts Aspartimide formation fmoc_cons_node->fmoc_cons

Caption: Logical comparison of Boc vs. Fmoc peptide synthesis strategies.

References

Safety Operating Guide

Proper Disposal of Boc-Ala-ONp: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of N-α-Boc-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp)

This document provides detailed procedural guidance for the safe handling and disposal of this compound, a reagent commonly used in peptide synthesis. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. The following information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All handling should take place in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) and Safety Measures:

CategoryRequirementRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust particles.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.
Body Protection A lab coat or other suitable protective clothing.To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

In case of exposure, follow standard first-aid procedures. For skin contact, wash the affected area with soap and water. If the substance comes into contact with eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound and its contaminated materials must comply with all applicable local, state, and federal regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.

Method 1: Direct Disposal as Chemical Waste

This is the most straightforward and recommended method for the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Collect unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof, and chemically compatible waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "N-α-Boc-L-alanine 4-nitrophenyl ester," and the approximate quantity.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Method 2: In-Lab Chemical Neutralization (for aqueous solutions)

For dilute aqueous solutions containing this compound, chemical neutralization via hydrolysis can be employed to degrade the p-nitrophenyl ester before disposal. This process breaks down the compound into Boc-alanine and p-nitrophenol. While p-nitrophenol is also a hazardous substance, this procedure can be a preliminary step before collection by a waste disposal service.

Experimental Protocol for Hydrolysis:

  • Preparation: Working in a chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Reaction Setup: Place the aqueous waste solution containing this compound in a suitable container (e.g., a beaker or flask) with a magnetic stirrer.

  • Neutralization: Slowly add the 1 M NaOH solution to the waste while stirring until the pH of the solution is ≥ 12. The appearance of a yellow color indicates the formation of the p-nitrophenolate ion, signaling the hydrolysis of the ester.

  • Reaction Time: Continue stirring the solution at room temperature for at least 2 hours to ensure complete hydrolysis.

  • Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Disposal: The resulting solution, containing Boc-alanine, p-nitrophenol, and salts, should be collected in a labeled hazardous waste container for disposal by a licensed professional. Do not pour down the drain.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision Is waste pure solid or concentrated solution? start->decision direct_disposal Direct Disposal as Chemical Waste decision->direct_disposal Yes in_lab_treatment In-Lab Chemical Neutralization (Hydrolysis) decision->in_lab_treatment No (Dilute Aqueous) collect_solid Collect in a labeled hazardous waste container direct_disposal->collect_solid collect_liquid Collect neutralized solution in a labeled hazardous waste container in_lab_treatment->collect_liquid ehs_pickup Arrange for EHS/ Licensed Waste Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

Data Presentation

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueReference
CAS Number 2483-49-0[1]
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.30 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C
Hazardous Decomposition Products Oxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.[2]
Incompatible Materials Strong oxidizing agents.[2]

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Ala-ONp

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Nα-(tert-Butoxycarbonyl)-L-alanine 4-nitrophenyl ester (Boc-Ala-ONp).

This guide provides critical safety and logistical information for the use of this compound, a common reagent in peptide synthesis. Adherence to these procedures is paramount to ensure personnel safety and minimize environmental impact. While some safety data sheets for similar compounds suggest no known hazards, the release of p-nitrophenol as a byproduct necessitates stringent safety measures.

Personal Protective Equipment (PPE)

The consistent recommendation for handling this compound and related compounds involves a multi-layered approach to personal protection. The following table summarizes the essential PPE.

Protective EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound.
Eye and Face Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the reagent and hazardous byproducts.
Body Protection Laboratory coatProtects clothing and skin from spills.

Operational Plan: Handling and Disposal of this compound in a Peptide Coupling Reaction

The following is a step-by-step guide for the safe handling of this compound during a typical peptide coupling reaction, including the critical waste disposal procedures for the hazardous byproduct, p-nitrophenol.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean spatula and weighing vessel.

  • Close the main container of this compound tightly after use and store it in a cool, dry place as recommended.

2. Reaction Setup:

  • Assemble the reaction apparatus within the chemical fume hood.

  • Add the solvent and other reactants to the reaction vessel first, if applicable.

  • Add the weighed this compound to the reaction mixture carefully to avoid generating dust.

  • Once the reaction is initiated, ensure the system is properly sealed or vented into the fume hood's exhaust system.

3. Work-up and Extraction:

  • Upon completion of the reaction, the mixture will contain the desired peptide product and the byproduct, p-nitrophenol.

  • Quench the reaction as per the specific experimental protocol.

  • During aqueous work-up, the p-nitrophenol will partition between the organic and aqueous layers. Be aware that p-nitrophenol is toxic and an environmental hazard.[1]

4. Waste Segregation and Disposal:

  • Aqueous Waste: All aqueous layers from the extraction must be collected as hazardous waste. Label the waste container clearly as "Aqueous waste containing p-nitrophenol".

  • Organic Waste: The organic solvent waste should also be collected separately and labeled appropriately, for instance, "Organic waste containing p-nitrophenol".

  • Solid Waste: Any solid waste contaminated with this compound or p-nitrophenol, such as weighing paper, contaminated paper towels, and used gloves, must be disposed of in a designated solid hazardous waste container.

  • Never dispose of waste containing p-nitrophenol down the drain.[1] All waste must be handled in accordance with local, state, and federal regulations.[2]

5. Decontamination:

  • Thoroughly clean all glassware and equipment that came into contact with this compound or p-nitrophenol.

  • Wash the affected area with an appropriate solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste.

  • Follow with a thorough wash with soap and water.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_disposal Waste Disposal cluster_decon Decontamination prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh react_setup Assemble Apparatus prep_weigh->react_setup Proceed to Reaction disp_solid Dispose of Contaminated Solids prep_weigh->disp_solid react_add_reagents Add Solvents & Other Reactants react_setup->react_add_reagents react_add_boc Add this compound react_add_reagents->react_add_boc react_run Run Reaction react_add_boc->react_run workup_quench Quench Reaction react_run->workup_quench Reaction Complete workup_extract Aqueous Extraction (p-nitrophenol byproduct) workup_quench->workup_extract disp_aqueous Collect Aqueous Waste (contains p-nitrophenol) workup_extract->disp_aqueous disp_organic Collect Organic Waste workup_extract->disp_organic decon_glassware Clean Glassware decon_area Decontaminate Work Area decon_glassware->decon_area decon_area->disp_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.